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(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester Documentation Hub

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  • Product: (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester
  • CAS: 960305-70-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Utility of Methyl 2-(3-bromo-5-chlorophenyl)acetate

Executive Summary In the landscape of modern medicinal chemistry and advanced organic synthesis, di-halogenated aromatic building blocks are highly prized for their ability to undergo sequential, site-selective functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, di-halogenated aromatic building blocks are highly prized for their ability to undergo sequential, site-selective functionalization. Methyl 2-(3-bromo-5-chlorophenyl)acetate (CAS: 960305-70-8) represents a premier intermediate in this class [1]. Featuring an orthogonal halogen substitution pattern (bromo and chloro) meta to a methyl acetate moiety, this molecule serves as a critical precursor in the development of targeted therapeutics, most notably DP2 (CRTH2) receptor antagonists used in the treatment of severe asthma and allergic rhinitis [3].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its orthogonal reactivity, step-by-step self-validating synthetic protocols, and its downstream applications in receptor pharmacology.

Physicochemical and Structural Profiling

The structural architecture of Methyl 2-(3-bromo-5-chlorophenyl)acetate dictates its behavior in both synthetic environments and biological systems. The electron-withdrawing nature of the meta-halogens lowers the electron density of the aromatic ring, which accelerates oxidative addition during transition-metal catalysis. Meanwhile, the methyl ester masks the carboxylic acid, preventing unwanted catalyst chelation.

Quantitative Molecular Data

The following table summarizes the core physicochemical and safety parameters of the compound [1][2]:

PropertyValue / Description
Chemical Name Methyl 2-(3-bromo-5-chlorophenyl)acetate
CAS Registry Number 960305-70-8
Molecular Formula C9H8BrClO2
Molecular Weight 263.52 g/mol
SMILES String COC(=O)Cc1cc(Cl)cc(Br)c1
Physical State Liquid (at standard room temperature)
Monoisotopic Mass 261.94 Da
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Chemical Reactivity: The Paradigm of Orthogonal Functionalization

The true synthetic value of Methyl 2-(3-bromo-5-chlorophenyl)acetate lies in the differential reactivity of its carbon-halogen bonds.

Mechanistic Causality: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the aryl halide bond. The Bond Dissociation Energy (BDE) of a C-Br bond is approximately 68 kcal/mol, whereas the C-Cl bond is significantly stronger at ~81 kcal/mol. This thermodynamic difference translates into a kinetic advantage: Pd(0) will selectively insert into the C-Br bond at lower temperatures (70–80 °C), leaving the C-Cl bond entirely intact for subsequent functionalization at higher temperatures (100–110 °C) with specialized electron-rich ligands.

OrthogonalCoupling SM Methyl 2-(3-bromo-5-chlorophenyl)acetate (Starting Material) Suzuki Pd-Catalyzed Suzuki Coupling (Selective C-Br Activation) SM->Suzuki Aryl-B(OH)2 Pd(0), Base 80°C Int 3-Aryl-5-chloro Intermediate Suzuki->Int Buchwald Pd-Catalyzed Buchwald-Hartwig (C-Cl Activation) Int->Buchwald Amine Pd(0), Ligand 110°C Prod 3,5-Disubstituted Derivative Buchwald->Prod

Figure 1: Orthogonal cross-coupling workflow exploiting differential C-Br and C-Cl reactivity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction progress.

Protocol A: Synthesis via Fischer Esterification

Rationale: Free phenylacetic acids can chelate palladium catalysts or undergo deleterious decarboxylation under the basic conditions required for cross-coupling. Converting the acid to a methyl ester neutralizes this threat.

  • Reaction Setup: Dissolve 2-(3-bromo-5-chlorophenyl)acetic acid (1.0 eq) in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Dropwise, add concentrated sulfuric acid (0.1 eq) at 0 °C under a nitrogen atmosphere. Caution: Highly exothermic.

  • Thermal Activation: Heat the mixture to reflux (65 °C) for 4–6 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The successful formation of the ester is validated by the appearance of a new, higher Rf​ spot (less polar) and the complete disappearance of the baseline acid spot.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO3​ . Causality: The basic wash neutralizes the H2​SO4​ catalyst and extracts any unreacted carboxylic acid into the aqueous layer, ensuring high purity of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the target ester.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Rationale: Exploiting the C-Br vs. C-Cl BDE difference to achieve mono-arylation exclusively at the 3-position.

  • Reagent Charging: In a Schlenk flask, combine Methyl 2-(3-bromo-5-chlorophenyl)acetate (1.0 eq), an arylboronic acid (1.05 eq), and K2​CO3​ (2.0 eq). Note: Strict stoichiometric control of the boronic acid prevents over-arylation.

  • Solvent Addition: Add a degassed mixture of Toluene/H2O (4:1 v/v). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Introduction: Under a strict argon counter-flow, add Pd(PPh3​)4​ (5 mol%).

  • Reaction: Heat the sealed flask to 80 °C for 12 hours.

  • In-Process Validation: Analyze an aliquot via LC-MS. The system is validated when the starting material mass ( [M+H]+≈262 ) is fully replaced by the mono-arylated product mass. If a di-arylated mass is detected, the reaction temperature must be lowered in future iterations.

  • Workup & Purification: Cool to room temperature, partition between EtOAc and water. Extract, dry over MgSO4​ , and purify via silica gel flash chromatography.

Applications in Medicinal Chemistry: DP2 (CRTH2) Receptor Antagonists

Beyond its utility in methodology, Methyl 2-(3-bromo-5-chlorophenyl)acetate is a vital scaffold in respiratory pharmacology. Upon functionalization and subsequent ester hydrolysis, the resulting substituted phenylacetic acids act as potent antagonists for the DP2 (also known as CRTH2) receptor [3][4].

Pathophysiological Context: Prostaglandin D2 (PGD2) is a major lipid mediator released by mast cells during allergic reactions. It binds to the DP2 receptor—a G-protein coupled receptor (GPCR) expressed on Th2 cells, eosinophils, and basophils. This binding activates the Gi​ protein, inhibiting cAMP production and mobilizing intracellular calcium, which ultimately drives the migration and degranulation of inflammatory cells in the asthmatic airway[3][4].

By synthesizing sterically tuned phenylacetic acid derivatives from our title compound, researchers can create competitive antagonists that occupy the DP2 binding pocket, effectively halting the PGD2-driven inflammatory cascade.

DP2Signaling PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Agonist Binding Gi Gi Protein Activation DP2->Gi Signal Transduction cAMP Inhibition of cAMP Gi->cAMP Ca2 Intracellular Ca2+ Release Gi->Ca2 Inflam Th2 / Eosinophil Migration (Asthma Inflammation) cAMP->Inflam Ca2->Inflam Antag Phenylacetic Acid Antagonist Antag->DP2 Competitive Inhibition

Figure 2: PGD2/DP2 signaling pathway and its modulation by phenylacetic acid-derived antagonists.

Safety, Handling, and Storage

As a halogenated aromatic ester, Methyl 2-(3-bromo-5-chlorophenyl)acetate requires stringent laboratory safety protocols:

  • Hazards: Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) [2].

  • PPE: Nitrile gloves, safety goggles, and a chemically resistant lab coat are mandatory. All handling must occur within a certified chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from strong oxidizing agents and strong bases to prevent premature ester hydrolysis.

References

  • PubChem , "960305-70-8 (C9H8BrClO2) - Compound Summary". National Center for Biotechnology Information. Available:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) , "Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)". Available: [Link]

  • Reactome Pathway Database , "DP2 receptor can bind PGD2". Available: [Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 2-(3-bromo-5-chlorophenyl)acetate in Drug Development

Executive Summary Methyl 2-(3-bromo-5-chlorophenyl)acetate (CAS: 960305-70-8) is a highly versatile, di-halogenated organic building block extensively utilized in medicinal chemistry and pharmaceutical development. Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-bromo-5-chlorophenyl)acetate (CAS: 960305-70-8) is a highly versatile, di-halogenated organic building block extensively utilized in medicinal chemistry and pharmaceutical development. Characterized by its unique substitution pattern—a bromine at the 3-position and a chlorine at the 5-position of a phenylacetic acid methyl ester core—this compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Most notably, derivatives of substituted phenylacetic acids are foundational to the development of DP-2 (CRTH2) receptor antagonists, which are investigated for the treatment of asthma, allergic rhinitis, and atopic dermatitis[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, validated synthetic protocols, analytical characterization, and its mechanistic role in pharmacological applications.

Physicochemical Profiling

The strategic placement of both bromine and chlorine on the aromatic ring significantly alters the electron density and lipophilicity of the parent phenylacetic acid. The halogens act as electron-withdrawing groups (EWGs) via induction, while simultaneously providing critical lipophilic contact points for receptor binding pockets. The methyl ester masks the polar carboxylic acid, further increasing the molecule's overall lipophilicity (XlogP ≈ 3.0) and making it a liquid at room temperature [2].

Quantitative Data Summary
PropertyValueSource / Method
IUPAC Name Methyl 2-(3-bromo-5-chlorophenyl)acetateStandard Nomenclature
CAS Number 960305-70-8Chemical Registry [3]
Molecular Formula C9H8BrClO2Elemental Composition
Molecular Weight 263.52 g/mol Calculated
Monoisotopic Mass 261.9396 DaMass Spectrometry [2]
Physical State Liquid (at 25 °C)Empirical Observation [3]
Predicted XlogP 3.0Computational (CCSbase) [2]
Storage Temperature Room Temperature (15-25 °C)Vendor Specifications [3]

Pharmacological Application: DP-2 (CRTH2) Antagonism

The parent scaffold of this compound—phenylacetic acid—is a privileged structure in the design of DP-2 (also known as CRTH2) receptor antagonists. Prostaglandin D2 (PGD2) is a primary pro-inflammatory mediator secreted by mast cells upon allergen exposure. PGD2 binds to the DP-2 receptor, triggering a G-protein coupled cascade that results in airway constriction and eosinophil influx [4].

Substituted phenylacetic acids mimic the carboxylic acid headgroup of the endogenous PGD2 ligand. The di-halogenated aromatic ring of methyl 2-(3-bromo-5-chlorophenyl)acetate (once hydrolyzed to the free acid or further functionalized via cross-coupling at the bromine site) is designed to occupy the deep lipophilic sub-pocket of the DP-2 receptor. This structure-activity relationship (SAR) was instrumental in the discovery of clinical candidates like AMG 853, a potent dual antagonist of both DP and CRTH2 receptors[1][5].

PGD2 Signaling and Pharmacological Intervention

PGD2_Pathway Allergen Allergen Exposure MastCell Mast Cell / Th2 Activation Allergen->MastCell Sensitization PGD2 PGD2 Release MastCell->PGD2 Synthesis DP2 DP-2 (CRTH2) Receptor PGD2->DP2 Binding Inflammation Airway Constriction DP2->Inflammation G-protein Signaling Antagonist Phenylacetic Acid Antagonist Antagonist->DP2 Inhibition

PGD2 signaling pathway and DP-2 receptor inhibition by phenylacetic acid derivatives.

Synthetic Methodologies: Fischer Esterification Protocol

The most robust and scalable method for generating methyl 2-(3-bromo-5-chlorophenyl)acetate is the Fischer esterification of the corresponding (3-bromo-5-chlorophenyl)acetic acid. This protocol is designed as a self-validating system, utilizing Le Chatelier's principle to drive the equilibrium toward the product.

Reagents and Materials
  • (3-bromo-5-chlorophenyl)acetic acid (1.0 equivalent)

  • Anhydrous Methanol (Solvent and reactant, 10-20 volumes)

  • Concentrated Sulfuric Acid ( H2​SO4​ , catalytic, 0.1 equivalents)

  • Saturated Sodium Bicarbonate ( NaHCO3​ ) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

Step-by-Step Workflow
  • Dissolution & Activation: Suspend the (3-bromo-5-chlorophenyl)acetic acid in anhydrous methanol.

    • Causality: Methanol is used in vast excess to act as both the solvent and the nucleophile, driving the equilibrium forward. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

  • Acid Catalysis: Add concentrated H2​SO4​ dropwise at 0 °C.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and lowering the activation energy required for nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor progression via Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 4:1).

    • Causality: Heat is required to overcome the activation energy barrier of the tetrahedral intermediate formation and subsequent dehydration step. The disappearance of the highly polar baseline acid spot on the TLC confirms conversion to the less polar ester.

  • Quenching & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with EtOAc and wash slowly with saturated aqueous NaHCO3​ .

    • Causality: The bicarbonate wash neutralizes the H2​SO4​ catalyst and deprotonates any unreacted starting material, partitioning the unreacted acid into the aqueous layer while the target methyl ester remains in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the product as a pale liquid.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, rigorous analytical characterization is mandatory. The di-halogenated nature of the compound yields distinct isotopic signatures in mass spectrometry.

Mass Spectrometry (ESI-MS)

Due to the presence of one bromine ( 79Br / 81Br ) and one chlorine ( 35Cl / 37Cl ), the mass spectrum will exhibit a characteristic isotopic cluster (M, M+2, M+4) with an approximate intensity ratio of 3:4:1.

  • [M+H]+ Predicted: 262.94 m/z [2]

  • [M+Na]+ Predicted: 284.92 m/z [2]

Nuclear Magnetic Resonance ( 1H -NMR)

Expected chemical shifts ( CDCl3​ , 400 MHz) [5]:

  • δ 3.60 ppm (s, 2H): Benzylic protons. The singlet nature confirms the isolation of the CH2​ group between the aromatic ring and the carbonyl.

  • δ 3.72 ppm (s, 3H): Methoxy protons of the ester.

  • δ 7.20 - 7.50 ppm (m, 3H): Aromatic protons. The meta-substitution pattern typically yields three distinct signals (often appearing as broad singlets or tightly coupled multiplets due to the meta-coupling, J≈1.5−2.0 Hz).

Safety and Handling

Methyl 2-(3-bromo-5-chlorophenyl)acetate is classified as a hazardous substance under the Globally Harmonized System (GHS).

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) [3].

  • Handling Protocol: All synthetic manipulations and transfers must be conducted within a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory. In the event of skin contact, wash immediately with copious amounts of water and soap (P302+P352).

References

  • Discovery of AMG 853, a CRTH2 and DP Dual Antagonist ACS Medicinal Chemistry Letters URL:[Link]

  • 960305-70-8 (C9H8BrClO2) - PubChemLite Université du Luxembourg / PubChem Database URL: [Link]

  • Discovery and optimization of CRTH2 and DP dual antagonists Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a dp-2 receptor...
Foundational

An In-Depth Technical Guide to (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of methyl 2-(3-bromo-5-chlorophenyl)acetate, a halogenated aromatic compound of significant interest to researchers and professionals in the fields of organ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of methyl 2-(3-bromo-5-chlorophenyl)acetate, a halogenated aromatic compound of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The document details the molecular and physicochemical properties of this compound, including its molecular weight of 263.52 g/mol . A thorough, step-by-step protocol for its synthesis via Fischer esterification of the corresponding carboxylic acid is presented, alongside a complete guide to its analytical characterization using modern spectroscopic techniques. Furthermore, this guide explores the compound's strategic importance as a versatile building block, particularly in the design and synthesis of targeted therapeutics such as kinase inhibitors. The role of structurally related compounds in modulating critical signaling pathways implicated in cancer, such as the MAPK/ERK pathway, is discussed and visually represented. This document aims to serve as an authoritative resource, empowering scientists to confidently synthesize, characterize, and utilize this valuable chemical entity in their research endeavors.

Introduction: The Strategic Importance of Halogenated Phenylacetic Acid Derivatives

Substituted phenylacetic acids and their ester derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring provides a powerful tool to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester offers a unique combination of steric and electronic features, making it a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of this specific methyl ester, from its fundamental properties to its synthesis and potential applications, with a particular focus on its utility as a precursor for kinase inhibitors in the context of cancer drug discovery.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development. The key properties of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.52 g/mol
CAS Number 960305-70-8
Physical Form Liquid
Storage Temperature Room Temperature
Chemical Structure

The chemical structure of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester is a key determinant of its reactivity and potential biological activity.

Caption: Chemical structure of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester.

Synthesis of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester

The most common and straightforward method for the synthesis of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester is the Fischer esterification of its corresponding carboxylic acid, (3-Bromo-5-chloro-phenyl)-acetic acid. This acid-catalyzed reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the product side.

Fischer Esterification: A Reliable Synthetic Pathway

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or phosphoric acid. The reaction is reversible, and to achieve high yields of the ester, the equilibrium is shifted to the right by using an excess of the alcohol or by removing the water formed during the reaction.

G cluster_reactants Reactants & Catalyst cluster_products Products reactant1 (3-Bromo-5-chloro-phenyl)-acetic acid product (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester reactant1->product reactant2 Methanol (excess) reactant2->product catalyst H₂SO₄ (catalyst) catalyst->product byproduct Water product->byproduct Formation of

Caption: Synthetic workflow for the Fischer esterification.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester.

Materials and Reagents:

  • (3-Bromo-5-chloro-phenyl)-acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (3-Bromo-5-chloro-phenyl)-acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude methyl ester can be purified by flash column chromatography on silica gel if necessary.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester. A combination of spectroscopic techniques provides a self-validating system for quality control.

G compound (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr Structure Elucidation ms Mass Spectrometry (MS) compound->ms Molecular Weight Verification ir Infrared Spectroscopy (IR) compound->ir Functional Group Identification hplc Chromatography (HPLC/GC) compound->hplc Purity Determination confirmation Structural Confirmation & Purity Assessment nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the ester group. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the 3,5-disubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the carbons of the phenyl ring, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further aid in structural confirmation. The mass spectrum of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for:

  • C=O stretch (ester): Around 1735-1750 cm⁻¹

  • C-O stretch (ester): Around 1100-1300 cm⁻¹

  • Aromatic C=C stretches: Around 1450-1600 cm⁻¹

  • C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹

Applications in Drug Discovery: A Building Block for Kinase Inhibitors

The unique substitution pattern of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. One of the most promising areas is in the development of kinase inhibitors for the treatment of cancer.

Kinases as Therapeutic Targets

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, where it can lead to uncontrolled cell proliferation, survival, and metastasis. Therefore, inhibiting the activity of specific kinases has become a major focus of modern drug discovery.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and survival.[1][2] Aberrant activation of this pathway, often due to mutations in upstream proteins like RAS and RAF, is a common driver of many human cancers.[3][4]

Selumetinib, a MEK1/2 inhibitor, is an example of a successful drug that targets this pathway.[1][2][3][4][5] The chemical structure of Selumetinib contains a (4-bromo-2-chlorophenyl)amino moiety, highlighting the utility of di-halogenated phenyl rings in the design of potent and selective kinase inhibitors. The (3-bromo-5-chlorophenyl) scaffold of the title compound offers a different substitution pattern that can be exploited to develop novel inhibitors with potentially different selectivity profiles and pharmacological properties.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellResponse Inhibitor (3-Bromo-5-chloro-phenyl)- acetic acid methyl ester (as a precursor for inhibitors) Inhibitor->MEK Inhibits (Potential Target)

Caption: The MAPK/ERK signaling pathway and the potential point of intervention for inhibitors derived from (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester.

Conclusion

(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed and practical protocol for its synthesis, and a thorough workflow for its analytical characterization. The exploration of its application as a building block for kinase inhibitors, particularly those targeting the MAPK/ERK pathway, underscores its importance for researchers and scientists working at the forefront of medicinal chemistry and cancer research. The information and methodologies presented herein are intended to empower the scientific community to fully leverage the potential of this important molecule in the development of novel therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Selumetinib? Retrieved from [Link]

  • Loirat, D., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clinical Pharmacokinetics, 61(4), 479-497.
  • Koc, G., & Koca, R. (2022). Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis.
  • Perreault, S., & Larbrisseau, A. (2023). Neurofibromatosis Type 1 and MEK Inhibition: A Comprehensive Review with Focus on Selumetinib Therapy. Children, 10(7), 1234.
  • Varešlija, D., et al. (2019). Inhibition of the MAP kinase pathway with MEK inhibitor selumetinib suppresses the growth and proliferation of AT/RT cells and induces apoptosis. Oncotarget, 10(51), 5346–5361.

Sources

Exploratory

The Multifaceted Biological Activities of Substituted Phenylacetic Acid Esters: A Technical Guide for Drug Discovery Professionals

Introduction: The Phenylacetic Acid Scaffold - A Privileged Motif in Medicinal Chemistry Substituted phenylacetic acids and their ester derivatives represent a cornerstone in modern medicinal chemistry. This structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylacetic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

Substituted phenylacetic acids and their ester derivatives represent a cornerstone in modern medicinal chemistry. This structural motif is present in a wide array of therapeutic agents, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The versatility of the phenylacetic acid scaffold, allowing for diverse substitutions on the phenyl ring and modifications of the carboxyl group, has made it a fertile ground for the development of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant biological activities of substituted phenylacetic acid esters, with a focus on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the necessary knowledge to advance their research in this promising area.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

The anti-inflammatory properties of many substituted phenylacetic acid derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory action of these compounds is largely centered on the inhibition of the COX-1 and COX-2 isoenzymes

Foundational

Comprehensive Technical Guide: Synthesis, Reactivity, and Applications of Methyl 2-(3-bromo-5-chlorophenyl)acetate in Drug Discovery

Executive Summary This technical whitepaper provides an in-depth analysis of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester , a highly versatile di-halogenated building block utilized in modern pharmaceutical chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester , a highly versatile di-halogenated building block utilized in modern pharmaceutical chemistry. By detailing its strict IUPAC nomenclature, physicochemical properties, and orthogonal reactivity, this guide serves as a foundational resource for medicinal chemists. Furthermore, we outline a self-validating synthetic protocol and explore its critical role in the development of DP2 (CRTH2) receptor antagonists for inflammatory diseases.

Nomenclature & Structural Rationale

While commonly referred to as (3-bromo-5-chloro-phenyl)-acetic acid methyl ester, the strict IUPAC name for this compound is methyl 2-(3-bromo-5-chlorophenyl)acetate [1].

The rationale behind this nomenclature is derived from standard IUPAC prioritization rules:

  • Principal Functional Group: The ester moiety dictates the suffix. The alcohol-derived portion (methanol) provides the prefix "methyl ", while the two-carbon carboxylic acid backbone (acetic acid) becomes "acetate ".

  • Aliphatic Chain Numbering: The carbonyl carbon of the acetate group is C1, making the adjacent carbon C2 (the α -carbon).

  • Aryl Substitution: A phenyl ring is attached to C2. The attachment point on the phenyl ring is designated as position 1'.

  • Halogen Placement: The phenyl ring is substituted with a bromine atom at position 3' and a chlorine atom at position 5'. Alphabetical prioritization places "bromo" before "chloro", resulting in the (3-bromo-5-chlorophenyl) descriptor.

Physicochemical Profile

Understanding the physical properties of methyl 2-(3-bromo-5-chlorophenyl)acetate is critical for optimizing reaction conditions, particularly regarding solvent compatibility and purification strategies[1].

PropertyValue
IUPAC Name Methyl 2-(3-bromo-5-chlorophenyl)acetate
CAS Number 960305-70-8
Molecular Formula C9H8BrClO2
Molecular Weight 263.52 g/mol
Monoisotopic Mass 261.94 Da
Physical State Liquid (at Room Temperature)
Storage Conditions Room Temperature (RT), tightly closed

Mechanistic Insights: Causality in Synthetic Design

The strategic value of methyl 2-(3-bromo-5-chlorophenyl)acetate lies in two core chemical principles: carboxylic acid masking and orthogonal halogen reactivity .

  • Carboxylic Acid Protection: Free phenylacetic acids can coordinate with and poison palladium catalysts, or undergo undesired decarboxylation during high-temperature cross-coupling reactions. Converting the acid to a methyl ester masks the acidic proton, ensuring compatibility with the basic conditions required for subsequent couplings.

  • Orthogonal Reactivity: The presence of both bromine and chlorine on the meta positions provides a distinct thermodynamic advantage. The bond dissociation energy of C–Br ( 280 kJ/mol) is significantly lower than that of C–Cl ( 397 kJ/mol). This energy differential allows for highly chemo-selective oxidative addition of Palladium(0) into the C–Br bond (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings), leaving the C–Cl bond intact for later-stage functionalization.

Synthesis A 3-Bromo-5-chlorophenylacetic acid B Fischer Esterification (MeOH, H2SO4) A->B Protection C Methyl 2-(3-bromo-5-chlorophenyl)acetate (Core Building Block) B->C Yields D Suzuki-Miyaura Coupling (Pd catalyst, Ar-B(OH)2) C->D Orthogonal Reactivity (Br > Cl) E Buchwald-Hartwig Amination (Pd catalyst, R-NH2) C->E Orthogonal Reactivity (Br > Cl) F C3-Arylated Derivative D->F G C3-Aminated Derivative E->G

Synthetic workflow and orthogonal cross-coupling pathways of the methyl ester building block.

Experimental Protocol: Self-Validating Esterification

The following protocol details the synthesis of the methyl ester from 2-(3-bromo-5-chlorophenyl)acetic acid. This methodology is engineered as a self-validating system , utilizing intrinsic chemical feedback (gas evolution, phase separation) and in-process controls (IPC) to guarantee purity and yield.

Step-by-Step Methodology
  • Reaction Setup: Charge a round-bottom flask with 2-(3-bromo-5-chlorophenyl)acetic acid (1.0 eq) and anhydrous methanol (10 volumes).

    • Causality: Methanol acts as both the nucleophile and the solvent. Utilizing a vast molar excess drives the equilibrium of the Fischer esterification toward the product via Le Chatelier's principle.

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly add concentrated sulfuric acid ( H2​SO4​ , 0.1 eq) dropwise.

    • Causality: Cooling mitigates the exothermic nature of acid addition, preventing side reactions such as etherification. The H2​SO4​ acts as a Brønsted acid to protonate the carbonyl oxygen, dramatically increasing its electrophilicity.

  • Reflux & In-Process Control (IPC): Heat the reaction to reflux (65°C) for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1) or HPLC.

    • Self-Validation: The reaction is complete when the highly polar starting material peak completely disappears. The ester product will migrate significantly higher on the TLC plate due to the loss of the hydrogen-bonding hydroxyl group.

  • Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with Ethyl Acetate and wash with saturated aqueous NaHCO3​ until the aqueous layer pH reaches 8.

    • Self-Validation: The vigorous evolution of CO2​ gas provides visual confirmation that the H2​SO4​ and any trace unreacted starting acid are being neutralized. Once gas evolution ceases, the organic layer is validated as containing only the neutral ester product.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent in vacuo to yield methyl 2-(3-bromo-5-chlorophenyl)acetate as a clear liquid.

Application in Drug Discovery: DP2 Receptor Antagonism

Substituted phenylacetic acid derivatives are highly privileged scaffolds in the development of DP2 (CRTH2) receptor antagonists [2].

The DP2 receptor is a G-protein-coupled receptor (GPCR) that mediates the pro-inflammatory effects of Prostaglandin D2 ( PGD2​ ). Upon activation, it triggers the recruitment of Th2 cells and eosinophils, driving allergic responses such as asthma, allergic rhinitis, and atopic dermatitis[2].

By utilizing methyl 2-(3-bromo-5-chlorophenyl)acetate as a starting material, medicinal chemists can perform selective cross-coupling at the C3-bromine position to introduce bulky, hydrophobic aryl groups. Subsequent hydrolysis of the methyl ester reveals the free acetic acid, which is strictly required to anchor the antagonist via critical ionic interactions within the DP2 receptor binding pocket.

DP2Pathway PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Agonist Binding Gi Gi Protein Activation DP2->Gi Signal Transduction Effect Th2 Cell & Eosinophil Recruitment Gi->Effect Allergic Response Antagonist Phenylacetic Acid Derivative (Antagonist) Antagonist->DP2 Competitive Inhibition

Mechanism of action for DP2 receptor antagonists derived from phenylacetic acid scaffolds.

References

  • PubChemLite (Université du Luxembourg). 960305-70-8 (C9H8BrClO2). Accessed March 13, 2026.
  • Sigma-Aldrich. methyl 2-(3-bromo-5-chlorophenyl)acetate | 960305-70-8. Accessed March 13, 2026.
  • Google Patents. BRPI0712332A2 - Pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a dp-2 receptor, and use of a compound. Accessed March 13, 2026.

Sources

Protocols & Analytical Methods

Method

use of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester in organic synthesis

[label="3-Aryl-5-amino Product", fillcolor="#F1F3F4 Orthogonal functionalization pathways of methyl 2-(3-bromo-5-chlorophenyl)acetate. Experimental Protocols: Self-Validating Systems The following step-by-step methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

[label="3-Aryl-5-amino Product", fillcolor="#F1F3F4

Orthogonal functionalization pathways of methyl 2-(3-bromo-5-chlorophenyl)acetate.

Experimental Protocols: Self-Validating Systems

The following step-by-step methodologies are designed as self-validating systems. The causality behind the choice of catalysts, bases, and temperatures is explicitly detailed to ensure reproducibility and scientific rigor.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–Br Activation)

Objective: Form a C–C bond at the 3-position while strictly preserving the 5-chloro and methyl ester moieties. Causality & Design: Pd(dppf)Cl2 is selected because its large bite angle facilitates the reductive elimination step for aryl bromides, yet it remains generally inactive toward unactivated aryl chlorides at mild temperatures (60 °C). K2CO3 is utilized as a mild base; stronger bases like NaOH would cause premature saponification of the methyl ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add Methyl 2-(3-bromo-5-chlorophenyl)acetate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%) and anhydrous K2CO3 (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 0.1 M concentration).

  • Reaction: Heat the mixture to exactly 60 °C and stir for 4–6 hours. Monitor via LC-MS to ensure the C–Cl bond remains unreacted (avoiding over-coupling).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 3-aryl-5-chloro intermediate.

Protocol B: Buchwald-Hartwig Amination (C–Cl Activation)

Objective: Convert the remaining aryl chloride from Protocol A into an aniline derivative. Causality & Design: The stronger C–Cl bond requires a highly active, electron-rich, bulky dialkylbiaryl phosphine ligand.[1] is selected because the rapid generation of the active L1Pd(0) species facilitates the challenging oxidative addition into the C–Cl bond. Cs2CO3 is used as a mild, anhydrous base to tolerate the ester group during the high-temperature reaction.

Step-by-Step Methodology:

  • Preparation: In a sealed tube under argon, combine the 3-aryl-5-chloro intermediate (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv).

  • Catalyst & Base: Add RuPhos Pd G3 (0.05 equiv, 5 mol%), RuPhos ligand (0.05 equiv), and Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with CH2Cl2.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to yield the 3-aryl-5-amino product.

Protocol C: Ester Saponification and Amidation

Objective: Convert the methyl ester side-chain into a functionalized acetamide, a common motif in [2]. Causality & Design: LiOH provides a mild hydrolysis of the methyl ester without cleaving sensitive amides or ethers elsewhere on the molecule. For the subsequent amidation, HATU is chosen as the coupling reagent because it rapidly generates a highly reactive HOAt ester, ensuring high-yielding amide bond formation even with sterically hindered amines.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the intermediate (1.0 equiv) in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 equiv) and stir at room temperature for 2 hours.

  • Acidification: Concentrate to remove organic solvents, dilute with water, and acidify to pH 3 using 1M HCl. Extract the resulting phenylacetic acid derivative with EtOAc, dry, and concentrate.

  • Amidation: Dissolve the crude acid in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to pre-activate the acid.

  • Coupling: Add the desired amine (1.2 equiv) and stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and purify to yield the final functionalized acetamide.

References

  • Justia Patents. "Acetamido derivatives as dna polymerase theta inhibitors". US Patent Application 20220098150. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions". J Am Chem Soc. 2007. URL:[Link]

  • ACS Publications. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications". Chemical Reviews 2022. URL:[Link]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Functionalization of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Chemoselective Cross-Coupling, Orthogonal Functionalization, and Process Optimization Introduction & Mechanistic Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Chemoselective Cross-Coupling, Orthogonal Functionalization, and Process Optimization

Introduction & Mechanistic Rationale

The molecule (3-bromo-5-chloro-phenyl)-acetic acid methyl ester is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural architecture features three distinct synthetic handles: a reactive C–Br bond, a moderately reactive C–Cl bond, and an ester moiety.

The core challenge and opportunity with this scaffold lie in chemoselectivity . In palladium-catalyzed cross-coupling reactions, the oxidative addition of the active Pd(0) species into the aryl halide bond is typically the rate-determining step. The bond dissociation energy (BDE) of a C–Br bond is approximately 68 kcal/mol, whereas the C–Cl bond is significantly stronger at ~81 kcal/mol. This thermodynamic differential translates into a kinetic preference, allowing for the selective functionalization of the C–Br position while leaving the C–Cl bond intact for subsequent, orthogonal derivatization [1].

To achieve perfect chemoselectivity, the choice of the palladium ligand is critical. Ligands with moderate electron donation and wide bite angles, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), facilitate rapid reductive elimination without rendering the Pd center electron-rich enough to insert into the stronger C–Cl bond at moderate temperatures. Conversely, highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) can overcome the activation energy barrier of the C–Cl bond, leading to unwanted over-coupling if used in the first step [2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Chemoselective for C-Br) Pd0->OA Substrate (C-Br bond breaks) TM Transmetalation (Ar'-B(OH)2 / Base) OA->TM Ar(Cl)-Pd(II)-Br RE Reductive Elimination (Product Release) TM->RE Ar(Cl)-Pd(II)-Ar' RE->Pd0 Biaryl Product

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle highlighting C-Br chemoselectivity.

Experimental Design & Reaction Optimization

To establish a robust protocol, various catalytic systems were evaluated for the Suzuki-Miyaura cross-coupling of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester with a model arylboronic acid (phenylboronic acid). The goal was to maximize the yield of the mono-arylated product while suppressing the formation of the di-arylated byproduct.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling
EntryPrecatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Conversion (%)C–Br Selectivity (%)
1Pd(PPh3)4Na2CO3 (2.0)Toluene/H2O (4:1)8078>95
2 Pd(dppf)Cl2 K2CO3 (2.0) 1,4-Dioxane/H2O (4:1) 80 >99 >99
3Pd(OAc)2 / SPhosK3PO4 (2.0)Toluene/H2O (4:1)909582 (Over-coupling)
4Pd2(dba)3 / XPhosK3PO4 (2.0)1,4-Dioxane/H2O (4:1)100>9945 (Di-arylation)

Causality of Optimization: Entry 2 represents the optimal conditions. The use of Pd(dppf)Cl2 provides a highly stable Pd(II) precatalyst that reduces cleanly to Pd(0) in situ. The dppf ligand restricts the oxidative addition strictly to the C–Br bond at 80 °C. When highly electron-rich Buchwald ligands like SPhos (Entry 3) or XPhos (Entry 4) are utilized at elevated temperatures, the electron density on the palladium center increases significantly, lowering the activation barrier for C–Cl insertion and resulting in poor chemoselectivity[3].

Step-by-Step Methodologies

The following self-validating protocols describe the orthogonal functionalization of the scaffold, starting with a C–Br selective Suzuki coupling, followed by a C–Cl selective Buchwald-Hartwig amination.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C–Br Specific)

Objective: Synthesize (3-aryl-5-chloro-phenyl)-acetic acid methyl ester.

Reagents & Materials:

  • (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester (10.0 mmol, 1.0 equiv)

  • Phenylboronic acid (10.5 mmol, 1.05 equiv)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.2 mmol, 2 mol%)

  • Potassium carbonate (K2CO3) (20.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the starting ester, phenylboronic acid, K2CO3, and Pd(dppf)Cl2.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H2O solvent mixture. Seal the flask with a rubber septum and sparge the mixture with ultra-pure Argon or Nitrogen gas for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Heating: Replace the sparging needle with an inert gas balloon. Heat the reaction mixture in an oil bath set to 80 °C for 4 hours with vigorous stirring.

  • In-Process Control (Self-Validation): Sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a distinct isotopic mass pattern for one Bromine and one Chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio). A successful reaction will show complete consumption of this peak and the emergence of a product mass peak displaying only a single Chlorine isotopic pattern (M, M+2 in a ~3:1 ratio).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NH4Cl (2 x 50 mL) to neutralize the base and remove boronic acid byproducts. Wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure mono-arylated product.

Protocol B: Orthogonal Buchwald-Hartwig Amination (C–Cl Specific)

Objective: Functionalize the remaining C–Cl bond of the intermediate generated in Protocol A.

Reagents & Materials:

  • (3-Aryl-5-chloro-phenyl)-acetic acid methyl ester (5.0 mmol, 1.0 equiv)

  • Morpholine (or applicable secondary amine) (6.0 mmol, 1.2 equiv)

  • Pd2(dba)3 (0.1 mmol, 2 mol%)

  • tBuBrettPhos (0.2 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (7.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (25 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk line techniques), charge a sealed tube with the chloro-arene intermediate, Pd2(dba)3, tBuBrettPhos, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic and will rapidly hydrolyze the methyl ester if water is present. Strict anhydrous conditions are mandatory.

  • Reaction Initiation: Add anhydrous toluene and the amine. Seal the tube, remove from the glovebox, and heat to 100 °C for 12 hours.

    • Causality: The highly electron-rich, bulky tBuBrettPhos ligand is required to force the oxidative addition of Pd(0) into the recalcitrant C–Cl bond.

  • Workup & Isolation: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via flash chromatography.

Downstream Workflow Logic

The strategic retention of the methyl ester throughout the cross-coupling sequences allows for late-stage functionalization. The ester can be easily hydrolyzed using LiOH in THF/H2O to yield the corresponding substituted phenylacetic acid. This specific pharmacophore is a ubiquitous structural motif found in non-steroidal anti-inflammatory drugs (NSAIDs) and various receptor antagonists.

Workflow SM (3-Bromo-5-chloro-phenyl)- acetic acid methyl ester Step1 Suzuki Coupling (C-Br) Pd(dppf)Cl2, 80°C SM->Step1 Int (3-Aryl-5-chloro-phenyl)- acetic acid methyl ester Step1->Int Step2A Buchwald-Hartwig (C-Cl) Pd2(dba)3, XPhos, 100°C Int->Step2A Step2B Ester Hydrolysis LiOH, THF/H2O Int->Step2B ProdA Fully Functionalized Biaryl Amine Step2A->ProdA ProdB Mono-aryl Acetic Acid Derivative Step2B->ProdB

Figure 2: Orthogonal functionalization workflow for the bromo-chloro-arene scaffold.

References

  • Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. "Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes." Journal of Organometallic Chemistry, 1005 (2024): 122983.[Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. "Catalyst-controlled regioselective suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles." The Journal of Organic Chemistry, 75(6) (2010): 1733-1739.[Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. "Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes." The Journal of Organic Chemistry, 70(21) (2005): 8601-8604.[Link]

Method

protocol for hydrolysis of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester to the corresponding acid

Introduction (3-bromo-5-chloro-phenyl)-acetic acid is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis often proceeds through the corresponding methyl ester, making the efficient a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-bromo-5-chloro-phenyl)-acetic acid is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis often proceeds through the corresponding methyl ester, making the efficient and clean hydrolysis of this ester a critical step. This document provides a detailed protocol for the saponification of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester, a robust and high-yielding method for obtaining the desired carboxylic acid. We will delve into the rationale behind the choice of a base-catalyzed approach, provide a step-by-step experimental procedure, and discuss methods for monitoring reaction progress and characterizing the final product.

The presence of electron-withdrawing bromo and chloro substituents on the phenyl ring influences the reactivity of the ester. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect generally favors base-catalyzed hydrolysis (saponification) over acid-catalyzed hydrolysis.[2] Saponification is often the preferred method for ester hydrolysis in a laboratory setting as it is an irreversible process, which drives the reaction to completion and typically results in higher yields.[3]

Mechanistic Insight: Saponification

Base-catalyzed hydrolysis of an ester, or saponification, proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form a carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products. An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.

Experimental Protocol

This protocol is designed for the hydrolysis of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(3-bromo-5-chloro-phenyl)-acetic acid methyl esterReagentCommercially available---
Methanol (MeOH)Anhydrous------
Tetrahydrofuran (THF)Anhydrous------
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)Pellets or powder---LiOH is often preferred for its better solubility in mixed aqueous-organic solvents.
Deionized Water---------
Hydrochloric Acid (HCl)1M or 2M aqueous solution---For workup
Ethyl Acetate (EtOAc)Reagent---For extraction
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)------For drying organic layers
TLC platesSilica gel 60 F254------
TLC developing solvente.g., 7:3 Hexanes:Ethyl Acetate---To be optimized
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC chambers and UV lamp

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-bromo-5-chloro-phenyl)-acetic acid methyl ester (1.0 eq) in a mixture of THF and methanol (a 3:1 to 4:1 ratio is a good starting point). The total solvent volume should be sufficient to dissolve the ester completely (e.g., 10-20 mL per gram of ester).

  • Addition of Base: In a separate flask, prepare a solution of NaOH or LiOH (1.5 - 2.0 eq) in deionized water. Add the basic solution to the stirred solution of the ester at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C, depending on the solvent mixture) and maintain it at this temperature.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

    • Prepare a TLC plate with three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a co-spot (Co) of both.

    • Develop the TLC plate in an appropriate solvent system (e.g., 7:3 Hexanes:Ethyl Acetate).

    • Visualize the spots under a UV lamp. The starting ester will be less polar and have a higher Rf value than the product carboxylic acid. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the organic solvents using a rotary evaporator.

    • Add deionized water to the residue to dissolve the carboxylate salt.

    • Wash the aqueous solution with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of 1-2 by the dropwise addition of 1M or 2M HCl with stirring. The carboxylic acid product should precipitate out as a solid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (3-bromo-5-chloro-phenyl)-acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate or toluene) to afford the pure carboxylic acid.

Workflow Diagram

Hydrolysis_Protocol cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification A Dissolve Ester in THF/MeOH B Add aq. NaOH or LiOH Solution A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Remove Organic Solvents D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Dry and Evaporate G->H I Recrystallize H->I

Caption: Workflow for the saponification of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester.

Characterization of (3-bromo-5-chloro-phenyl)-acetic acid

The identity and purity of the synthesized (3-bromo-5-chloro-phenyl)-acetic acid should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C8H6BrClO2[5]
Molecular Weight 249.49 g/mol [5]
Appearance White to yellow solid
1H NMR Expected signals for aromatic protons and the methylene protons of the acetic acid side chain. The exact chemical shifts should be determined and compared with literature values if available.
13C NMR Expected signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon.
FTIR (cm-1) Characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300), C=O stretch (~1700), and C-Br/C-Cl stretches in the fingerprint region.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows the presence of starting material after a prolonged reaction time, an additional equivalent of the base can be added. Ensure the reaction temperature is maintained at reflux.

  • Low Yield: Low yields can result from incomplete reaction or losses during the work-up and purification steps. Ensure complete extraction of the product from the aqueous layer. Careful recrystallization is key to minimizing loss of product.

  • Side Reactions: While unlikely under the recommended mild conditions, harsh basic conditions (e.g., high concentrations of strong base at elevated temperatures for extended periods) could potentially lead to nucleophilic aromatic substitution of the halogen atoms. It is therefore important to use the recommended stoichiometry of the base and to monitor the reaction to avoid unnecessarily long reaction times.

  • Purity of Starting Material: The purity of the starting (3-bromo-5-chloro-phenyl)-acetic acid methyl ester is crucial for a clean reaction. It is advisable to characterize the starting material by NMR and/or GC-MS before proceeding with the hydrolysis.

Conclusion

The described base-catalyzed hydrolysis protocol provides a reliable and efficient method for the synthesis of (3-bromo-5-chloro-phenyl)-acetic acid from its methyl ester. The irreversibility of saponification ensures high conversion, and the straightforward work-up and purification procedures allow for the isolation of the desired product in high purity. This application note serves as a comprehensive guide for researchers in drug development and organic synthesis requiring access to this important chemical intermediate.

References

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023, October 4). LibreTexts. [Link]

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications. [Link]

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Semantic Scholar. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. The Royal Society of Chemistry. [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford University. [Link]

  • TLC Lab: Monitoring Esterification Reaction. studylib.net. [Link]

  • Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Pearson. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Fourier Transform Infrared (FTIR) Reference Spectra. EPA. [Link]

  • Bromo-acetic acid, methyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data. [Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry. [Link]

  • Hydrolysis of methyl acetate.
  • (3-bromo-5-chloro-phenyl)-acetic acid. LookChem. [Link]

  • TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. eGyanKosh. [Link]

  • Acetic acid, methyl ester. NIST WebBook. [Link]

  • the direct acyl-alkylation of arynes. Organic Syntheses. [Link]

  • 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. ResearchGate. [Link]

  • Hydrolysis of methyl acetate.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Acetic Acid FT-IR Spectrum Analysis. Scribd. [Link]

  • Chloro(phenyl)acetic acid. PubChem. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]

  • Bromo-acetic acid, methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

Application

Application Notes and Protocols for the Esterification of (3-Bromo-5-chloro-phenyl)-acetic acid

Abstract This comprehensive technical guide provides detailed application notes and protocols for the esterification of (3-bromo-5-chloro-phenyl)-acetic acid, a key intermediate in the synthesis of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the esterification of (3-bromo-5-chloro-phenyl)-acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the critical role of this structural motif in drug development, this document outlines multiple synthetic strategies, enabling researchers to select the most appropriate method based on substrate sensitivity, desired scale, and available resources. We delve into the mechanistic underpinnings and practical execution of classical Fischer-Speier esterification, the mild and efficient Steglich esterification, and the highly reactive diazomethane-mediated approach. Each protocol is presented with step-by-step instructions, safety considerations, and strategies for purification. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of (3-bromo-5-chloro-phenyl)-acetic acid esters.

Introduction: The Significance of (3-Bromo-5-chloro-phenyl)-acetic Acid Esters

(3-Bromo-5-chloro-phenyl)-acetic acid and its ester derivatives are important building blocks in medicinal chemistry and materials science. The presence of halogen substituents on the phenyl ring provides sites for further functionalization through cross-coupling reactions, while the acetic acid moiety allows for the introduction of this substituted phenyl group into a variety of molecular scaffolds. The conversion of the carboxylic acid to an ester is a fundamental transformation that can protect the acidic proton, enhance solubility in organic solvents, and modulate the reactivity of the molecule for subsequent synthetic steps.

The selection of an appropriate esterification method is paramount and depends on several factors, including the stability of the starting material and other functional groups present in the molecule, the desired yield, the scale of the reaction, and safety considerations. This guide will explore three common and effective methods for the esterification of (3-bromo-5-chloro-phenyl)-acetic acid.

Comparative Overview of Esterification Methodologies

The choice of esterification method is a critical decision in the synthetic workflow. Below is a comparative summary of the methods detailed in this guide.

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (as reactant and solvent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)Reflux temperatureSimple, inexpensive reagents, suitable for large-scale synthesis.[1][2]Harsh acidic conditions, reversible reaction requiring excess alcohol or water removal, may not be suitable for acid-sensitive substrates.[1][2]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Mild, room temperatureMild reaction conditions suitable for acid-labile substrates, high yields.[3][4][5]Use of expensive coupling agents, formation of urea by-product that requires removal.[3][4]
Diazomethane-Mediated Esterification Diazomethane (CH₂N₂)Room temperatureHigh yields, fast reaction, simple work-up.[6][7][8]Diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring specialized handling and equipment.[6][7][9]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification of (3-Bromo-5-chloro-phenyl)-acetic acid

This classical method is well-suited for producing simple alkyl esters, such as the methyl or ethyl ester, where the corresponding alcohol is inexpensive and can be used in large excess to drive the equilibrium towards the product.[1][10] The electron-withdrawing nature of the bromo and chloro substituents on the phenyl ring may slightly decrease the nucleophilicity of the carbonyl oxygen, potentially requiring slightly longer reaction times or a higher concentration of the acid catalyst for efficient protonation.[11]

Reaction Scheme:

Caption: Fischer-Speier Esterification of (3-Bromo-5-chloro-phenyl)-acetic acid.

Materials:

  • (3-Bromo-5-chloro-phenyl)-acetic acid (1.0 eq)

  • Methanol (or other simple alcohol), anhydrous (as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3-Bromo-5-chloro-phenyl)-acetic acid.

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, serving as both reactant and solvent).

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[12]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification of (3-Bromo-5-chloro-phenyl)-acetic acid

The Steglich esterification is a mild and highly efficient method that is particularly useful for substrates that are sensitive to acidic conditions.[3][4][5] It employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][13]

Reaction Scheme:

Caption: Steglich Esterification of (3-Bromo-5-chloro-phenyl)-acetic acid.

Materials:

  • (3-Bromo-5-chloro-phenyl)-acetic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Dilute aqueous HCl solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Bromo-5-chloro-phenyl)-acetic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.[4]

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by column chromatography if necessary.

Protocol 3: Diazomethane-Mediated Methyl Esterification

This method provides excellent yields for the synthesis of methyl esters.[6][7] However, diazomethane is a highly toxic, carcinogenic, and potentially explosive gas, and its use requires extreme caution and specialized equipment.[6][9] It is typically generated in situ from precursors like N-methyl-N-nitrosourea or Diazald® and used immediately in an ethereal solution.[6][7][9]

Reaction Scheme:

Diazomethane_Esterification reactant1 (3-Bromo-5-chloro-phenyl)-acetic acid conditions RT reactant1->conditions reactant2 +   CH₂N₂ (in ether) reactant2->conditions product Methyl (3-bromo-5-chloro-phenyl)acetate conditions->product byproduct +   N₂ (gas) product->byproduct

Caption: Diazomethane-Mediated Esterification.

Materials:

  • (3-Bromo-5-chloro-phenyl)-acetic acid

  • Ethereal solution of diazomethane (generated in situ)

  • Diethyl ether

  • Acetic acid (for quenching)

Procedure:

  • Strict adherence to safety protocols for handling diazomethane is mandatory. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with a blast shield and using flame-polished glassware. [6][7]

  • Dissolve (3-Bromo-5-chloro-phenyl)-acetic acid in diethyl ether in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas will be observed.

  • Allow the reaction to stir at 0 °C for an additional 15-30 minutes.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • The reaction mixture can then be concentrated under reduced pressure to yield the methyl ester, which is often of high purity. Further purification is typically not required.

Safety and Handling

General Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Perform all reactions in a well-ventilated fume hood.

  • Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.[14]

(3-Bromo-5-chloro-phenyl)-acetic acid:

  • May cause skin and eye irritation.[15]

  • Harmful if swallowed or inhaled.[14]

Reagent-Specific Hazards:

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.

  • DCC: A potent skin sensitizer and allergen. Avoid all contact with skin.

  • Diazomethane: Extremely toxic, carcinogenic, and potentially explosive. Should only be handled by trained personnel with appropriate safety measures in place.[6][9]

  • (Trimethylsilyl)diazomethane (TMSD): A less explosive alternative to diazomethane, but it is still highly toxic and can be fatal upon inhalation.[16]

Conclusion

The esterification of (3-bromo-5-chloro-phenyl)-acetic acid can be successfully achieved through several methods, each with its own set of advantages and limitations. The Fischer-Speier esterification is a cost-effective method for simple esters on a large scale. The Steglich esterification offers a mild and versatile alternative for more sensitive substrates. For the specific synthesis of methyl esters with high efficiency, diazomethane-mediated esterification is an option, provided that the stringent safety requirements can be met. The choice of the optimal protocol will depend on the specific requirements of the synthesis and the resources available to the researcher.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • JoVE. (2025, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Journal of Visualized Experiments.
  • SmartChem.
  • PMC. (n.d.).
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE.
  • Organic Syntheses. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(3-BROMO-5-CHLOROPHENYL)ACETIC ACID | 202001-01-2.
  • Organic Syntheses. (n.d.).
  • Fisher Scientific. (2025, December 26).
  • Wikipedia. (n.d.).
  • JoVE. (2022, February 20).
  • Guidechem. (n.d.). 2-(3-Bromo-5-chlorophenyl)acetic acid 202001-01-2 wiki.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Santa Cruz Biotechnology. (2010, July 19). MSDS of 3-Bromo-5-chlorophenol.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET: alpha-Bromo-2-chlorophenylacetic acid.
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.).
  • ScienceDirect. (n.d.). Theoretical study on the esterification of methanol with acetic acid and acid halides.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • SynArchive. (n.d.).
  • ChemicalBook. (n.d.). 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis.
  • SynArchive. (n.d.).
  • PMC. (2023, December 9).
  • ResearchGate. (2026, February 16).
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • Chemistry Steps. (2021, November 18).

Sources

Method

Applications of Phenylacetic Acid Esters in Pharmacology: Protocols and Mechanistic Insights

An Application Guide for Researchers Abstract Phenylacetic acid (PAA), a simple aromatic carboxylic acid, and its ester derivatives constitute a class of molecules with significant, multifaceted pharmacological potential...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Phenylacetic acid (PAA), a simple aromatic carboxylic acid, and its ester derivatives constitute a class of molecules with significant, multifaceted pharmacological potential. While PAA is an endogenous metabolite of phenylalanine, its esterification provides a powerful strategy to modulate lipophilicity, bioavailability, and target engagement, thereby unlocking a broad spectrum of therapeutic applications.[1] This guide offers a detailed exploration of the key pharmacological uses of PAA esters, focusing on their anti-inflammatory, anticancer, and antifungal activities. We provide field-tested, step-by-step protocols for evaluating these biological effects, explain the causal science behind experimental choices, and present visual workflows to aid in experimental design and data interpretation.

I. The Pharmacological Rationale for Phenylacetic Acid Esterification

The core value of converting phenylacetic acid to its various esters lies in overcoming the limitations of the parent acid and tuning its properties for specific therapeutic goals. The carboxyl group of PAA is typically ionized at physiological pH, which can limit its ability to cross cellular membranes. Esterification masks this polar group, increasing the molecule's lipophilicity. This modification can enhance cell permeability, alter metabolic pathways, and improve oral bioavailability. Furthermore, the ester moiety itself can be strategically chosen to influence interactions with biological targets or to act as a pro-drug, releasing the active PAA or a modified variant upon hydrolysis by endogenous esterases.[2]

II. Anti-inflammatory Applications

A significant body of research has focused on PAA derivatives as anti-inflammatory agents, drawing parallels to structurally related Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac.[3][4] The mechanism often involves the inhibition of key enzymes in the arachidonic acid cascade.

Mechanism of Action: Phenylacetic acid esters can inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. The structure of the phenylacetyl group allows it to fit into the active site of COX-1 and COX-2. The specific ester attached can influence the compound's potency and its selectivity for COX-2 (the inducible isoform primarily associated with inflammation) over COX-1 (the constitutive isoform involved in gastric protection), a critical factor for minimizing gastrointestinal side effects.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Fluorometric Assay

This protocol provides a robust method for quantifying the inhibitory activity of test compounds against COX-1 and COX-2.

Expertise & Experience: This assay is preferred over older colorimetric or EIA-based methods due to its higher sensitivity and simpler workflow. The use of a fluorometric probe allows for real-time kinetic measurements if desired.

Self-Validating System: The protocol's integrity is maintained by running parallel assays for both COX isoforms and including a non-selective (e.g., Indomethacin) and a COX-2 selective (e.g., Celecoxib) inhibitor. This validates that the assay system can accurately report both potent inhibition and isoform selectivity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorometric probe

  • Heme (co-factor)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Test Phenylacetic Acid Esters and Reference Inhibitors (dissolved in DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/590 nm)

Procedure:

  • Reagent Preparation: Prepare a master mix containing Assay Buffer, COX enzyme (either COX-1 or COX-2), Heme, and ADHP.

  • Compound Plating: Add 2 µL of serially diluted test compounds or reference inhibitors to the wells of the 96-well plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.

  • Enzyme Addition: Dispense 178 µL of the enzyme master mix into each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Signal Measurement: Immediately begin reading the fluorescence intensity every minute for 15-20 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each isoform.

Caption: PAA esters inhibit COX enzymes to block prostaglandin synthesis.

III. Anticancer Applications

Phenylacetic acid and its derivatives have shown potential as antineoplastic agents, inducing differentiation, growth inhibition, and apoptosis in various tumor cell lines.[5] The mechanisms are often pleiotropic, impacting multiple cellular processes.

Mechanism of Action:

  • Apoptosis Induction: PAA esters can trigger programmed cell death by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]

  • Glutamine Depletion: PAA is known to conjugate with glutamine, leading to its excretion. Since many cancer cells are highly dependent on glutamine, this depletion can be a therapeutic strategy.[1]

  • Histone Deacetylase (HDAC) Inhibition: Some PAA derivatives, like the related compound phenylbutyrate (which metabolizes to PAA), are known HDAC inhibitors. HDAC inhibition leads to histone hyperacetylation, altering gene expression to favor cell cycle arrest and apoptosis.[6]

Protocol 2: Multiplexed Cell Health Assay (Viability, Cytotoxicity, Apoptosis)

This protocol combines three key measurements from a single sample well, providing a comprehensive snapshot of the compound's effect on cancer cells while conserving reagents and time.

Expertise & Experience: Moving beyond a simple MTT assay, this multiplexed approach allows for the critical distinction between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Measuring a live-cell protease activity (viability), a dead-cell protease release (cytotoxicity), and caspase activation (apoptosis) provides a much richer dataset.

Self-Validating System: The internal controls are robust. A truly cytotoxic agent should show a concurrent decrease in viability and an increase in cytotoxicity markers. An apoptosis-inducing agent will show caspase activation preceding or coinciding with changes in the other two markers. A vehicle-treated well establishes the baseline health of the cell culture.

Materials:

  • Cancer cell line of interest (e.g., DU-145 prostate, T47D breast)

  • Complete cell culture medium

  • White, clear-bottom 96-well cell culture plates

  • Multiplexing Assay Kit (e.g., Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay, or similar kits combining viability, cytotoxicity, and caspase reagents)

  • Reference anticancer drug (e.g., Staurosporine for apoptosis, Doxorubicin for general cytotoxicity)

  • Luminescence- and Fluorescence-capable plate reader

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the PAA esters. Remove the old media from the cells and add fresh media containing the test compounds or controls.

  • Assay Reagent Addition: Add the combined assay reagents (e.g., viability substrate, cytotoxicity substrate, caspase substrate) to the wells at the time of compound addition, according to the manufacturer's protocol.

  • Kinetic Measurement: Place the plate in the plate reader set to 37°C and 5% CO2. Measure luminescence (viability) and fluorescence (cytotoxicity, apoptosis) at regular intervals (e.g., every 2-4 hours) for 48-72 hours.

  • Data Analysis:

    • Plot the signal (Relative Luminescence/Fluorescence Units) for each parameter over time for each concentration.

    • From the endpoint or kinetic data, calculate the IC50 (for viability reduction) and EC50 (for cytotoxicity/apoptosis induction).

    • Compare the time course of events: does caspase activation (apoptosis) precede the loss of membrane integrity (cytotoxicity)?

G cluster_workflow Anticancer Assay Workflow cluster_readouts Simultaneous Readouts Seed Seed Cancer Cells (96-well plate) Treat Treat with PAA Ester + Multiplex Reagents Seed->Treat Incubate Incubate & Read Kinetically (Luminescence, Fluorescence) Treat->Incubate Analyze Data Analysis Incubate->Analyze Viability Viability Analyze->Viability Cytotoxicity Cytotoxicity Analyze->Cytotoxicity Apoptosis Apoptosis Analyze->Apoptosis

Caption: Multiplexed workflow for assessing anticancer PAA ester activity.

IV. Antimicrobial & Antifungal Applications

Phenylacetic acid itself is a known antimicrobial, produced by various microorganisms, including ant species, as a defense mechanism.[7] Its esters and related derivatives have been investigated for antifungal activity, particularly against plant-pathogenic fungi.[8][9]

Mechanism of Action: The precise mechanisms are still under investigation but are thought to involve the disruption of fungal cell membrane integrity and the inhibition of key metabolic enzymes necessary for fungal growth and spore germination.[9] The increased lipophilicity of the esters likely facilitates their entry into the fungal cells.

Table 1: Comparative Biological Activity Profile (Illustrative Data)

Compound IDEster MoietyCOX-2 IC50 (µM)DU-145 Cell Viability IC50 (µM)P. capsici Mycelial Growth MIC (µg/mL)
PAA-MeMethyl12.545.2>100
PAA-EtEthyl8.933.775.6
PAA-BnBenzyl1.29.822.1
PAA-NPE4-Nitrophenethyl0.42.18.5

This illustrative data demonstrates a potential structure-activity relationship (SAR) where increasing the size and electrophilicity of the ester group enhances potency across different pharmacological targets.

V. Conclusion and Future Directions

Phenylacetic acid esters are a structurally simple yet pharmacologically versatile class of compounds. The ability to readily synthesize a wide array of derivatives allows for systematic optimization of their activity against inflammatory, cancerous, and microbial targets. Future research should focus on elucidating specific molecular targets for novel esters, conducting detailed SAR studies to improve potency and selectivity, and advancing lead compounds into in vivo models to evaluate their efficacy and safety profiles. The protocols outlined herein provide a robust framework for researchers and drug development professionals to rigorously assess the therapeutic potential of this promising chemical scaffold.

VI. References

  • Title: PHENYLACETIC ACID Source: Google Cloud Vertex AI Search URL:

  • Title: PHENYLACETIC ACID - Ataman Kimya Source: Ataman Kimya URL:

  • Title: Phenylacetic acid methyl ester - Chem-Impex Source: Chem-Impex URL:

  • Title: Phenylacetic acid-Henan Pharmed Co.,Ltd. Source: Henan Pharmed Co.,Ltd. URL:

  • Title: Antitumor and cytogenetic effects of esteric (ASE) and amidic (ASA) steroidal derivative of p-bis (2-chloroethyl) amino phenylacetic acid (CAPA). A comparative study Source: PubMed URL:

  • Title: (PDF) Synthesis, properties and applications of esters of phenylacetic acid Source: ResearchGate URL:

  • Title: US5654333A - Methods for prevention of cancer using phenylacetic acids and derivatives thereof Source: Google Patents URL:

  • Title: PHENYLACETIC ACID C8H8O2 Source: European Commission Health and Consumers URL:

  • Title: Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus Source: PMC URL:

  • Title: Phenylacetic acid - Wikipedia Source: Wikipedia URL:

  • Title: Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases Source: PMC URL:

  • Title: Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain Source: PubMed URL:

  • Title: Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers Source: Benchchem URL:

  • Title: Accurately determining esterase activity via the isosbestic point of p-nitrophenol Source: SpringerLink URL:

  • Title: Isolation and in vivo and in vitro antifungal activity of phenylacetic acid and sodium phenylacetate from Streptomyces humidus Source: PubMed URL:

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Application

Suzuki coupling protocols for substituted phenylacetic esters

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Substituted Phenylacetic Esters Executive Summary Phenylacetic acid derivatives and their corresponding esters are ubiquitous structural motifs in a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Substituted Phenylacetic Esters

Executive Summary

Phenylacetic acid derivatives and their corresponding esters are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), particularly in non-steroidal anti-inflammatory drugs (NSAIDs) and complex natural products. However, executing a Suzuki-Miyaura cross-coupling on aryl halides bearing an α -acidic phenylacetic ester moiety presents unique chemoselectivity challenges. This guide details the mechanistic rationale, catalyst selection, and step-by-step experimental protocols required to achieve high-yielding C(sp2)–C(sp2) couplings while completely suppressing competitive α -deprotonation and ester hydrolysis.

Mechanistic Rationale & Synthetic Challenges

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal and process chemistry due to its versatility and functional group tolerance[1]. When applied to substituted phenylacetic esters (e.g., ethyl 2-(4-bromophenyl)acetate), the primary synthetic challenge lies in the high acidity of the α -protons adjacent to the ester carbonyl.

Under standard cross-coupling conditions that employ strong bases (e.g., NaOtBu or NaOH), these substrates are prone to several deleterious side reactions:

  • Enolization and α -Arylation: Deprotonation of the α -carbon generates an enolate that can competitively attack the Pd(II) intermediate, leading to unwanted α -arylation.

  • Claisen-Type Condensation: Base-promoted self-condensation of the ester.

  • Saponification: Hydrolysis of the ester to the corresponding phenylacetic acid, which complicates purification and alters the electronic properties of the coupling partner.

To circumvent these issues, the catalytic system must be carefully tuned. Substrates with base-sensitive functionality, such as ester groups, require mild inorganic bases or highly specific alkoxides to prevent degradation[2]. For phenylacetic acid derivatives specifically, mild bases like K2CO3 or K3PO4 have been identified as providing the optimal balance of reactivity and stability[3].

Catalytic System Design (E-E-A-T)

The causality behind a successful coupling of base-sensitive esters relies on accelerating the catalytic cycle so that product formation outpaces side-reaction kinetics.

  • Palladium Source & Ligand: Advanced optimization platforms demonstrate that the choice of ligand is critical for the efficiency of the transmetalation and oxidative addition steps[4]. Electron-rich, sterically bulky Buchwald dialkylbiarylphosphine ligands (e.g., XPhos or SPhos) are highly recommended. They accelerate reductive elimination, preventing the catalyst from resting in a state that might undergo side reactions. Precatalysts like XPhos Pd G2 rapidly generate the active monolithic Pd(0) species under mild conditions without thermal activation[1].

  • Base & Solvent: A biphasic system (e.g., THF/H2O) with K3PO4 is optimal. Water is essential to form the reactive boronate species from the boronic acid, while the mild base ensures the ester moiety remains intact. The biphasic nature keeps the local concentration of hydroxide/phosphate low in the organic phase, further protecting the ester.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the model coupling of ethyl 2-(4-bromophenyl)acetate with phenylboronic acid.

EntryCatalyst / Ligand (2 mol%)Base (2.0 Equiv)Solvent SystemTemp (°C)Yield (%)Major Side-Product
1Pd(PPh3)4Na2CO3Toluene/H2O9045%Hydrolysis (Saponification)
2Pd(OAc)2 / dppfK2CO3Dioxane/H2O8068%Moderate α -arylation
3Pd2(dba)3 / SPhosK3PO4Toluene/H2O8085%Trace Hydrolysis
4XPhos Pd G2 K3PO4 THF/H2O 65 96% None detected
5XPhos Pd G2NaOtBuTHF (Anhydrous)6512%Severe α -arylation

Visualizations

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)(L)-Br (Ester Intact) Pd0->OxAdd + Ethyl 2-(4-bromophenyl)acetate TransMet Transmetalation Ar-Pd(II)(L)-Ar' (Fast via K3PO4) OxAdd->TransMet + Phenylboronic Acid + K3PO4 / H2O RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 - Biaryl Phenylacetic Ester

Catalytic cycle of the Suzuki-Miyaura coupling highlighting ester-safe intermediates.

Workflow Step1 Reagent Setup & Degassing (Ar) Step2 Biphasic Reaction THF/H2O, 65°C Step1->Step2 Step3 IPC Validation LC-MS / TLC Step2->Step3 Step4 Quench & Extract NH4Cl / EtOAc Step3->Step4 >95% Conv. Step5 Purification Chromatography Step4->Step5

Self-validating experimental workflow for the cross-coupling of phenylacetic esters.

Detailed Experimental Protocol

Model Synthesis: Ethyl 2-(biphenyl-4-yl)acetate

Materials & Reagents:

  • Ethyl 2-(4-bromophenyl)acetate (1.0 mmol, Limiting Reagent)

  • Phenylboronic acid (1.2 mmol, 1.2 Equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate tribasic (K3PO4) (2.0 mmol, 2.0 Equiv)

  • Tetrahydrofuran (THF) (degassed, 4.0 mL)

  • Deionized H2O (degassed, 1.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add ethyl 2-(4-bromophenyl)acetate (243 mg), phenylboronic acid (146 mg), K3PO4 (425 mg), and the XPhos Pd G2 precatalyst (15.7 mg).

  • Atmosphere Exchange (Critical for Catalyst Lifespan): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Syringe in 4.0 mL of sparged THF followed by 1.0 mL of sparged deionized water. Causality Note: The biphasic nature is critical; it solubilizes the base and activates the boronic acid without creating a highly basic homogenous organic phase that would hydrolyze the ester.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 65 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic emulsion.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, halt stirring to allow phase separation. Withdraw a 10 µL aliquot of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating: a color shift from pale yellow to dark grey/black indicates catalyst aggregation (Pd black), which should only occur after complete consumption of the aryl halide.

  • Quenching and Extraction: Once complete conversion is confirmed, cool the mixture to room temperature. Dilute with EtOAc (10 mL) and add saturated aqueous NH4Cl (5 mL) to buffer the system and neutralize any remaining base. Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure biaryl phenylacetic ester.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester

Welcome to the dedicated technical support guide for the synthesis of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms and a systematic approach to troubleshooting and yield optimization.

Part 1: Foundational Principles & Reaction Overview

The synthesis of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester is most commonly achieved via Fischer esterification of (3-Bromo-5-chloro-phenyl)-acetic acid with methanol in the presence of an acid catalyst. While seemingly straightforward, the yield and purity of the final product are highly sensitive to several experimental parameters. Understanding the underlying mechanism is crucial for effective troubleshooting.

The reaction proceeds by the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Following a series of proton transfers, a molecule of water is eliminated, and the ester is formed. This is an equilibrium-driven process, and its optimization hinges on effectively shifting the equilibrium towards the product side.

Visualizing the Core Reaction Workflow

Fischer_Esterification Start (3-Bromo-5-chloro-phenyl)-acetic acid + Methanol ReactionVessel Reaction Setup (Anhydrous Conditions) Start->ReactionVessel Heating Reflux (e.g., 65-70°C) ReactionVessel->Heating Initiate Reaction Catalyst Acid Catalyst (e.g., H2SO4, HCl) Catalyst->ReactionVessel Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Maintain & Track Workup Aqueous Work-up & Neutralization Monitoring->Workup Upon Completion Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification FinalProduct (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester Purification->FinalProduct

Caption: General workflow for the synthesis of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is the most frequent issue and can be attributed to several factors. A systematic approach to identifying the root cause is essential.

Potential Cause 1: Presence of Water

  • Why it Matters: Fischer esterification is a reversible reaction where water is a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.

  • Troubleshooting Steps:

    • Ensure Anhydrous Reagents: Use anhydrous methanol and ensure the (3-Bromo-5-chloro-phenyl)-acetic acid is thoroughly dried.

    • Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum before use.

    • Inert Atmosphere: While not always necessary for this specific reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.

Potential Cause 2: Insufficient Catalyst or Catalyst Activity

  • Why it Matters: The acid catalyst is crucial for protonating the carboxylic acid and activating it for nucleophilic attack. An inadequate amount or a deactivated catalyst will result in a slow or incomplete reaction.

  • Troubleshooting Steps:

    • Catalyst Loading: Typically, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used. For a laboratory scale, this could be 3-5 mol% relative to the carboxylic acid.

    • Catalyst Choice: While sulfuric acid is common, other catalysts like thionyl chloride (SOCl₂) can be used to first form the acid chloride, which then reacts readily with methanol. This two-step approach often gives higher yields but requires handling of a more hazardous reagent.

Potential Cause 3: Incomplete Reaction

  • Why it Matters: The reaction may not have reached equilibrium or completion.

  • Troubleshooting Steps:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typical reflux times can range from 3 to 24 hours.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

    • Temperature: Ensure the reaction is maintained at the appropriate temperature (reflux of methanol, ~65°C).

Q2: I am observing significant amounts of unreacted starting material in my final product. What should I do?

This is a clear indication that the reaction has not gone to completion.

Troubleshooting Workflow:

Incomplete_Reaction Problem High Starting Material in Product Check1 Verify Reaction Time & Temperature Problem->Check1 Check2 Assess Catalyst Loading & Activity Check1->Check2 Adequate Solution1 Increase Reaction Time Re-run with Monitoring Check1->Solution1 Inadequate Check3 Confirm Anhydrous Conditions Check2->Check3 Adequate Solution2 Increase Catalyst Amount Consider a Different Catalyst (e.g., SOCl2) Check2->Solution2 Inadequate Solution3 Use Anhydrous Reagents & Dry Glassware Check3->Solution3 Inadequate Repurify Re-purify Product via Column Chromatography Check3->Repurify Adequate (Isolate Product)

Caption: Troubleshooting workflow for incomplete esterification.

Q3: My purified product contains an unknown impurity. What could it be?

While the desired ester is the primary product, side reactions can lead to impurities.

Potential Impurities & Their Origin:

Impurity TypePotential SourceIdentification MethodMitigation Strategy
Dimerized Ester Self-condensation under harsh acidic conditions.LC-MS, NMRUse milder reaction conditions; control temperature carefully.
Products of Halogen Exchange Though unlikely under these conditions, interaction with certain catalysts or impurities could lead to this.GC-MSEnsure high purity of starting materials and reagents.
Starting Carboxylic Acid Incomplete reaction or hydrolysis during work-up.TLC, IR, NMROptimize reaction conditions; ensure work-up is not overly basic before extraction.

Part 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester.

Materials:

  • (3-Bromo-5-chloro-phenyl)-acetic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromo-5-chloro-phenyl)-acetic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of carboxylic acid). Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (~65°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add the reaction mixture to a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Farkas, L., & Schächter, O. (1949). The Esterification of Benzoic Acid with Methanol. Journal of the American Chemical Society, 71(8), 2827–2829. [Link]

Optimization

Technical Support Center: Troubleshooting Low Yields in Substituted Phenylacetic Acid Synthesis

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields when synthesizing functionalized phenylacetic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields when synthesizing functionalized phenylacetic acids. Whether you are scaling up a pharmaceutical intermediate or developing a novel drug analog, standard literature procedures often fail when applied to sterically hindered or electronically deactivated substrates.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind experimental failures, establish self-validating protocols, and provide mechanistic workarounds for the three most common synthetic routes: Nitrile Hydrolysis, the Willgerodt-Kindler Reaction, and Mandelic Acid Reduction.

Diagnostic Workflow for Yield Optimization

G A Low Yield: Substituted Phenylacetic Acid B Determine Synthetic Route A->B C1 Willgerodt-Kindler (Acetophenones) B->C1 C2 Nitrile Hydrolysis (Benzyl Cyanides) B->C2 C3 Mandelic Acid Reduction B->C3 D1 Incomplete Hydrolysis of Thiomorpholide? C1->D1 D2 Stalls at Amide Intermediate? C2->D2 D3 Over-reduction or Dehalogenation? C3->D3 E1 Use PTC (TEBA) or Harsh Acid (50% H2SO4) D1->E1 Yes E2 Optimize Acid Ratio (1:1:1 H2SO4:AcOH:H2O) D2->E2 Yes E3 Use Catalytic NaI / H3PO3 System D3->E3 Yes

Caption: Diagnostic workflow for troubleshooting low yields in phenylacetic acid synthesis.

Quantitative Comparison of Synthetic Routes

Before diving into specific troubleshooting steps, review this comparative data to ensure you have selected the optimal route for your specific substrate.

Synthetic RouteStarting MaterialKey Reagents/CatalystsTypical Yield (%)Primary Limitation & Troubleshooting Fix
Nitrile Hydrolysis Benzyl CyanidesH₂SO₄, Glacial Acetic Acid, H₂O75 – 82%Limitation: Stalls at amide due to sterics.Fix: Use 1:1:1 H₂SO₄:AcOH:H₂O mixture.
Willgerodt-Kindler AcetophenonesSulfur, Morpholine, NaOH, TEBA~80%Limitation: Incomplete thiomorpholide hydrolysis.Fix: Add TEBA (Phase Transfer Catalyst).
Mandelic Reduction Mandelic AcidsNaI (10 mol%), H₃PO₃>85%Limitation: Dehalogenation with Pd/C.Fix: Use metal-free NaI/H₃PO₃ reduction.
Module 1: Benzyl Cyanide Hydrolysis Troubleshooting

Q: My acid hydrolysis of an ortho-substituted benzyl cyanide consistently stalls at the phenylacetamide stage, resulting in yields below 30%. How can I drive the reaction fully to the carboxylic acid?

A: The stalling is a direct result of steric hindrance and poor phase dynamics. Ortho-substituents physically shield the amide carbonyl from nucleophilic attack by water. Furthermore, highly lipophilic nitriles have poor solubility in purely aqueous dilute acid. The standard method (using 3 volumes of H₂SO₄ to 2 volumes of water) is often too vigorous, causing the unreacted benzyl cyanide to blow out of the apparatus, while simultaneously failing to fully dissolve the intermediate amide[1],[2].

To overcome this, you must alter the solvent system. By transitioning to a 1:1:1 volumetric mixture of concentrated sulfuric acid, glacial acetic acid, and water, the acetic acid acts as a homogenizing co-solvent. This increases the boiling point of the mixture and fully dissolves the lipophilic nitrile, allowing the hydronium ions to effectively protonate the nitrogen and lowering the activation energy for nucleophilic attack[1],[2].

Protocol 1: Modified Acid Hydrolysis of Sterically Hindered Benzyl Cyanides

This protocol is a self-validating system; the physical state of the mixture dictates reaction progress.

  • Preparation: In a round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine 100 mL of distilled water, 100 mL of concentrated sulfuric acid, and 100 mL of glacial acetic acid[1]. Caution: Highly exothermic. Add the sulfuric acid to the water slowly before adding acetic acid.

  • Substrate Addition: Add 100 g of the substituted benzyl cyanide to the acid mixture[2].

  • Reflux: Heat the mixture to a gentle reflux for 45 minutes to 3 hours.

  • Validation Checkpoint: Remove a 0.1 mL aliquot, dilute with ethyl acetate, and run TLC against the starting nitrile. The complete disappearance of both the high-Rf nitrile spot and the mid-Rf amide spot confirms the reaction has reached the thermodynamic sink (the acid).

  • Quenching: Carefully pour the hot reaction mixture into 2 L of cold water while stirring vigorously. Causality note: Vigorous stirring is mandatory to prevent the product from crashing out as an impenetrable solid cake, which traps unreacted starting material[1].

  • Isolation: Filter the precipitated substituted phenylacetic acid. Melt the crude material under hot water, wash by decantation, and purify via vacuum distillation (collecting the fraction equivalent to 176–189°C/50 mm for unsubstituted variants) or recrystallization[2].

Module 2: Willgerodt-Kindler Reaction Troubleshooting

Q: I am successfully converting my substituted acetophenone to the thiomorpholide intermediate, but the subsequent basic hydrolysis step is failing. I recover mostly unreacted thiomorpholide. What is going wrong?

A: Thiomorpholides are notoriously stable and highly lipophilic. In a standard biphasic aqueous NaOH hydrolysis, the hydroxide ions remain in the aqueous phase while the bulky thiomorpholide remains in the organic phase (or as an insoluble oil/solid). The lack of interfacial contact prevents the nucleophilic attack required to cleave the thioamide bond.

The scientifically sound fix is the introduction of Phase Transfer Catalysis (PTC). By adding a catalyst like triethylbenzylammonium chloride (TEBA), the lipophilic quaternary ammonium cation pairs with the hydroxide anion, carrying it directly into the organic phase. This drastically increases the effective concentration of the nucleophile at the reaction site, reducing hydrolysis time from >24 hours down to 8 hours and boosting overall yields to ~80%[3],.

Protocol 2: PTC-Assisted Willgerodt-Kindler Hydrolysis
  • Initial Setup: Following the standard formation of the thiomorpholide (heating the acetophenone, sulfur, and morpholine at 130-140 °C), cool the crude reaction mixture to room temperature[3].

  • PTC Addition: To the reaction vessel, add a 20% aqueous NaOH solution and triethylbenzylammonium chloride (TEBA) at a catalytic loading of 0.05 mmol per equivalent of your starting substrate[3].

  • Hydrolysis: Heat the biphasic mixture to 100 °C and maintain vigorous stirring for 8 hours[3].

  • Validation Checkpoint: The transition of the reaction mixture from a heterogeneous, oily suspension to a more homogenous, soapy state indicates successful phase-transfer and hydrolysis.

  • Workup: Cool the mixture and filter off any insoluble elemental sulfur or impurities. Acidify the filtrate with dilute HCl to pH 6, and filter again to remove neutral byproducts[3].

  • Precipitation: Further acidify the clean filtrate to pH 2. Validation: A sudden, voluminous white precipitate should form immediately. Extract this into ethyl acetate, wash with 10% NaHCO₃, and evaporate under reduced pressure to yield the pure substituted phenylacetic acid[3],.

Module 3: Mandelic Acid Reduction Troubleshooting

Q: I need to synthesize a halogen-substituted phenylacetic acid. Traditional catalytic hydrogenation (Pd/C) of the corresponding mandelic acid causes massive dehalogenation. Is there a scalable, metal-free alternative?

A: Yes. Traditional palladium-catalyzed hydrogenation is highly effective for unsubstituted mandelic acids but suffers from severe chemoselectivity issues—specifically, the unwanted hydrogenolysis of aryl-halogen bonds.

To preserve your halogens, you must switch to an entirely orthogonal reduction mechanism: the iodide-catalyzed reduction of mandelic acids. In this system, sodium iodide (NaI) reacts with phosphorous acid (H₃PO₃) to generate hydroiodic acid (HI) in situ. The iodide acts as a soft nucleophile, displacing the benzylic hydroxyl group to form an iodonium intermediate, which is subsequently reduced by the phosphorous acid. Because this is a metal-free redox system, it completely ignores aryl-halide bonds, preserving the integrity of your complex pharmaceutical intermediates while operating at high yields[4].

Protocol 3: Iodide-Catalyzed Reduction of Mandelic Acids
  • Reaction Assembly: In a standard reaction vessel, combine the halogen-substituted mandelic acid, a catalytic amount of Sodium Iodide (NaI, 10 mol%), and Phosphorous acid (H₃PO₃) as the stoichiometric reductant[4].

  • Heating: Heat the mixture under optimized reflux conditions in a suitable organic solvent. The in situ generation of HI will begin immediately, avoiding the need to handle highly corrosive, concentrated HI directly[4].

  • Validation Checkpoint: Monitor the reaction via LC-MS. The mass spectrum should show a clear [M-H]- peak corresponding to the exact loss of 16 Da (oxygen) from the mandelic acid, with the distinct isotopic cluster of your halogen (e.g., the 3:1 ratio for Chlorine) remaining perfectly intact.

  • Isolation: Upon completion, cool the mixture, neutralize the excess phosphorous acid, and extract the target phenylacetic acid into an organic solvent. Concentrate and crystallize to obtain the pure, halogenated product[4].

Sources

Troubleshooting

stability and storage conditions for (3-bromo-5-chloro-phenyl)-acetic acid methyl ester

Welcome to the Technical Support and Troubleshooting Center for (3-bromo-5-chloro-phenyl)-acetic acid methyl ester (CAS: 960305-70-8). Designed for research scientists and drug development professionals, this guide synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for (3-bromo-5-chloro-phenyl)-acetic acid methyl ester (CAS: 960305-70-8). Designed for research scientists and drug development professionals, this guide synthesizes chemical theory with field-proven laboratory practices to ensure the integrity, stability, and optimal performance of this critical pharmaceutical intermediate.

Chemical Identity & Baseline Properties

Before addressing storage and troubleshooting, it is essential to establish the physical and chemical baseline of the compound. As a halogenated methyl phenylacetate, its behavior is governed by the reactivity of the ester functional group and the electron-withdrawing nature of the meta-substituted halogens.

Table 1: Quantitative Chemical & Physical Properties

PropertyValue / Specification
Chemical Name Methyl 2-(3-bromo-5-chlorophenyl)acetate
CAS Number 960305-70-8
Molecular Formula C9H8BrClO2
Molecular Weight 263.52 g/mol
Physical State (at 20°C) Clear to pale-yellow liquid
Vendor Shipping Temp Ambient / Normal
Recommended Storage Temp Room Temperature (Short-term); 2–8°C (Long-term)
Known Hazards H315, H319, H335 (Skin/Eye/Respiratory Irritant)

Data supported by standard safety and property profiles for CAS 960305-70-8.

Stability Profile & Degradation Mechanisms

As an Application Scientist, I advise treating this compound as a dynamic system rather than a static reagent. The molecule possesses two primary vulnerabilities that dictate its storage requirements:

  • Ester Hydrolysis: Like all methyl phenylacetates, the ester linkage is highly susceptible to nucleophilic attack by ambient moisture. This reaction is catalyzed by both acidic and basic microenvironments, leading to the formation of free (3-bromo-5-chlorophenyl)acetic acid and methanol. The electron-withdrawing halogens on the aromatic ring slightly increase the electrophilicity of the carbonyl carbon, making it marginally more prone to hydrolysis than unsubstituted analogs.

  • Photolytic Dehalogenation: While aryl halides exhibit good thermal stability, prolonged exposure to high-energy UV radiation can induce homolytic cleavage of the carbon-halogen bonds. The C–Br bond is particularly vulnerable due to its lower bond dissociation energy compared to the C–Cl bond, leading to radical generation and complex colored byproducts.

Degradation_Pathways Ester Methyl 2-(3-bromo- 5-chlorophenyl)acetate H2O Moisture / pH Extremes Ester->H2O UV UV/Vis Radiation Ester->UV Acid Free Phenylacetic Acid (Solid Precipitate) H2O->Acid Hydrolysis MeOH Methanol (Quenches Bases) H2O->MeOH Hydrolysis Dehal Dehalogenated Photoproducts UV->Dehal Photolytic Cleavage

Caption: Logical relationship mapping the hydrolysis and photolysis degradation pathways of the methyl ester.

Troubleshooting & FAQs

Q1: I noticed a white crystalline precipitate forming at the bottom of my reagent bottle. What is it, and is the reagent ruined? A1: The liquid methyl ester has undergone partial hydrolysis due to moisture ingress, forming (3-bromo-5-chlorophenyl)acetic acid. Because the free carboxylic acid is a solid at room temperature and has significantly lower solubility in non-polar environments than the ester, it precipitates out. Causality: Repeated opening of the bottle in a humid laboratory environment introduces water vapor. Action: Do not use the heterogeneous mixture directly, especially if your downstream reaction requires precise stoichiometry. Follow the Chemical Rescue Protocol (SOP 1) below to recover the pure ester.

Q2: My downstream alpha-alkylation reaction (using LDA/NaH) is suddenly giving low yields and significant starting material recovery. Could the ester be the problem? A2: Yes. If the ester has partially hydrolyzed, the resulting free carboxylic acid will rapidly consume your strong base to form an unreactive carboxylate salt, destroying the stoichiometry required for enolate formation. Furthermore, the byproduct of this hydrolysis is methanol, which will violently quench reagents like LDA or NaH. Action: Always run a quick TLC or HPLC-UV assay to quantify free acid content before setting up sensitive enolate chemistry.

Q3: The liquid has shifted from colorless to a distinct yellow tint over several months of storage. Is this normal? A3: A color shift indicates trace photolytic degradation or oxidation. The cleavage of the C–Br bond releases minute amounts of bromine radicals, which can form colored oligomers. Action: While trace color often does not impact robust coupling reactions, it indicates improper storage. Ensure you are following the Optimal Storage Protocol (SOP 2) , utilizing amber vials to block UV radiation.

Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every action includes a mechanistic justification and a verification step to guarantee success.

QC_Workflow Start Observation: White Precipitate or Yellowing Test Run TLC or HPLC-UV Assay Start->Test Decide Is Free Acid > 2%? Test->Decide Pass Proceed with Synthesis Decide->Pass No Fail Perform Base Wash (Sat. NaHCO3) Decide->Fail Yes Dry Dry over MgSO4 & Concentrate Fail->Dry Store Store under Argon in Amber Vials at 4°C Dry->Store Store->Pass

Caption: Step-by-step experimental workflow for quality control and chemical rescue of degraded samples.

SOP 1: Chemical Rescue (Re-purification of Hydrolyzed Ester)

If your sample has precipitated free acid, use this mild liquid-liquid extraction to recover the pure ester.

  • Dilution: Dissolve the degraded ester mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per 1 g of compound.

  • Basic Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: The mild base selectively deprotonates the free carboxylic acid (pKa ~4.0), converting it into a water-soluble sodium salt. The intact ester remains in the organic layer.

  • Extraction: Gently invert the funnel 5–6 times. Crucial: Vent the stopcock frequently to release CO₂ gas generated by the neutralization process.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer (which now contains the degraded acid) and discard. Wash the remaining organic layer once with brine (saturated NaCl) to pull out residual dissolved water.

  • Drying & Concentration: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature no higher than 35°C to prevent thermal degradation.

  • Self-Validation Step: Before proceeding to downstream reactions, dissolve a 1 mg aliquot of the rescued oil in CDCl₃ and run a ¹H-NMR spectrum. The complete disappearance of the broad carboxylic acid –OH peak (typically found at ~11.0–12.0 ppm) validates the successful removal of the hydrolyzed byproduct.

SOP 2: Optimal Aliquoting and Long-Term Storage

To prevent the need for SOP 1, implement this storage protocol immediately upon receiving a new batch of the chemical.

  • Inert Transfer: Transfer the bulk reagent bottle into a glove box or set up a dry, inert environment using an Argon or Nitrogen stream.

  • Aliquoting: Divide the liquid into pre-dried, amber glass vials equipped with PTFE-lined septa caps.

    • Causality: Aliquoting ensures that you only expose the specific amount of reagent needed for an experiment to ambient air, protecting the bulk stock from repeated humidity cycles. Amber glass mitigates photolytic dehalogenation.

  • Purging: Gently purge the headspace of each vial with dry Argon for 10 seconds before immediately sealing.

  • Storage: Store the sealed vials in a secondary container (like a desiccator cabinet or sealed bag with Drierite) at 2–8°C.

    • Causality: Lower temperatures exponentially decrease the kinetic rate of any residual hydrolysis.

  • Usage Validation: When retrieving a vial from cold storage, allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will cause instant condensation of atmospheric moisture into the liquid, restarting the degradation cycle.

References

  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 7559, Methyl phenylacetate. Available at:[Link]

  • National Institutes of Health (PMC). (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Available at:[Link]

Optimization

Technical Support Center: Purifying (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals facing challenges with the purification of (3-Bromo-5-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals facing challenges with the purification of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester. Here, we address common and specific issues encountered during experimental work, moving from initial assessment to advanced troubleshooting and scale-up considerations. Our approach is grounded in established analytical and purification principles to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester.

Q1: What are the most probable impurities in my crude sample?

The impurity profile is intrinsically linked to the synthetic route employed. The most common method for synthesizing this ester is the esterification of its parent carboxylic acid, (3-Bromo-5-chloro-phenyl)-acetic acid.

Potential impurities can be categorized as follows:

  • Starting Materials: The most common impurity is the unreacted parent carboxylic acid, (3-Bromo-5-chloro-phenyl)-acetic acid[1][2]. If the synthesis started from an earlier precursor, such as 2-(3-bromo-5-chlorophenyl)acetonitrile, this may also be present[1].

  • Reagents and Catalysts: Residual acid catalysts (e.g., H₂SO₄) or coupling agents used during esterification.

  • By-products:

    • Isomeric Impurities: Arise from the initial halogenation of the aromatic ring, potentially leading to different positional isomers of the bromo- and chloro-substituents[3].

    • Poly-halogenated Species: Over-bromination during synthesis can result in di-brominated or other poly-halogenated aromatic compounds[4][5].

    • Degradation Products: The ester functionality can be sensitive to harsh pH and high temperatures, potentially hydrolyzing back to the carboxylic acid.

Q2: What is the best first step to assess the purity of my crude product?

A multi-pronged analytical approach is always recommended for a comprehensive purity assessment[6].

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective first step. It helps visualize the number of components in your crude mixture and is essential for developing a solvent system for column chromatography[4]. A good solvent system will yield a retention factor (Rƒ) of approximately 0.3-0.4 for the desired product.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of your target compound and can reveal the presence of major impurities. Integrating key signals can give a semi-quantitative estimate of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate and quantify the target compound and impurities with high resolution, even at trace levels[6][7][8].

Q3: Should I use column chromatography or recrystallization for the primary purification?

The choice depends on the nature and quantity of the impurities identified in your initial purity assessment. Often, a combination of both methods yields the highest purity product[4].

  • Column Chromatography is superior for separating compounds with different polarities, making it ideal for removing starting materials (like the more polar carboxylic acid) and significant by-products[4][9].

  • Recrystallization is an excellent technique for removing minor impurities from a product that is already relatively clean (>90% pure). It is highly efficient for achieving high crystalline purity but is less effective if impurities have similar solubility profiles to the product[10].

The following workflow can guide your decision:

G cluster_0 Purification Strategy Workflow start Crude Product Purity Assessment (TLC, NMR) decision Multiple Spots on TLC? Significant Impurities by NMR? start->decision chromatography Perform Flash Column Chromatography decision->chromatography  Yes recrystallize_initial Attempt Recrystallization decision->recrystallize_initial  No (Mainly one spot) purity_check_1 Assess Purity of Isolated Fractions chromatography->purity_check_1 purity_check_2 Assess Purity of Crystals recrystallize_initial->purity_check_2 recrystallize_final Recrystallize for Final Polishing purity_check_1->recrystallize_final Purity >95% final_product High-Purity Product (>99%) purity_check_1->final_product Purity >99% purity_check_2->chromatography Purity Not Improved (Oily or Impure) purity_check_2->final_product Purity >99% recrystallize_final->final_product

Caption: Workflow for Selecting a Purification Strategy.

Section 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is a powerful tool, but it can present challenges. This guide addresses common problems and their solutions.

Problem/Symptom Probable Cause(s) Recommended Solution(s) & Rationale
Poor Separation (Overlapping Bands) 1. Inappropriate Solvent System: The eluent polarity is too high, causing all components to move too quickly (high Rƒ values). 2. Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel.1. Optimize Eluent: Develop a solvent system using TLC where the target compound has an Rƒ of 0.3-0.4. Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio) to improve separation.[4] 2. Reduce Load: Use a silica gel-to-crude material ratio of at least 50:1 to 100:1 for difficult separations.
Product Elutes with Starting Acid 1. Insufficient Polarity Difference: The ester and acid are not resolving in the chosen solvent system. 2. Tailing of Carboxylic Acid: The acid functional group interacts strongly with the acidic silica gel, causing the spot to streak or "tail" into subsequent fractions.1. Use a Gradient: Start with a low-polarity eluent to first elute your less polar ester, then gradually increase the polarity to wash out the more polar carboxylic acid. 2. Modify Mobile Phase: Add a small amount (0.5-1%) of acetic acid to the eluent. This protonates the silica surface and the carboxylic acid impurity, reducing the strong ionic interactions that cause tailing and sharpening the elution band of the acid.
Cracked or Channeled Column Bed 1. Poor Packing Technique: The silica gel was not packed uniformly, creating channels. 2. Column Ran Dry: The solvent level dropped below the top of the silica bed during the run.1. Re-pack the Column: Use a slurry packing method for a more uniform bed. Ensure the column is perfectly vertical.[4] 2. Maintain Solvent Head: Always ensure there is a sufficient head of solvent above the silica gel. Never let air enter the packed bed.
Oily Product After Solvent Removal 1. Residual High-Boiling Solvent: Solvents like DMF or DMSO from the reaction were not fully removed. 2. Presence of Greasy Impurity: A non-polar, non-volatile impurity co-eluted with your product. 3. Product is an Oil at RT: The compound itself may not be a solid at room temperature, or impurities are preventing crystallization.1. Aqueous Workup: Before chromatography, perform a liquid-liquid extraction with a suitable organic solvent and wash with water or brine to remove highly polar solvents. 2. Re-purify or Triturate: Analyze the oil by NMR. If an impurity is present, re-purification may be needed. Alternatively, triturate the oil with a non-polar solvent like cold hexanes to try and precipitate the desired product. 3. High Vacuum: Use a high-vacuum pump (Schlenk line) to remove trace solvents. If the product is inherently an oil, this is its natural state. If impurities are the cause, further purification is needed.
Logical Flow for Troubleshooting Poor Chromatographic Separation

G cluster_1 Troubleshooting Poor Separation start Problem: Poor Separation (Overlapping Bands) check_tlc Review Initial TLC Data. Is Product Rƒ ~0.3-0.4? start->check_tlc check_loading Was Column Overloaded? (Ratio < 50:1) check_tlc->check_loading Yes adjust_solvent Solution: Decrease Eluent Polarity (e.g., More Hexane) check_tlc->adjust_solvent No (Rƒ is too high) reduce_load Solution: Reduce Sample Load and/or Use a Wider Column check_loading->reduce_load Yes check_gradient Is Separation Still Poor? check_loading->check_gradient No outcome Achieve Baseline Separation reduce_load->outcome adjust_solvent->outcome use_gradient Solution: Use a Shallow Gradient Elution check_gradient->use_gradient Yes check_gradient->outcome No use_gradient->outcome

Caption: Logic Flow for Troubleshooting Poor Chromatographic Separation.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, yet sometimes delicate, purification method. Success hinges on selecting the right solvent and controlling the cooling process.

Problem/Symptom Probable Cause(s) Recommended Solution(s) & Rationale
Product "Oils Out" Instead of Crystallizing 1. Solution is Supersaturated: The solution is too concentrated, and the product's melting point is below the boiling point of the solvent. 2. Cooling is Too Rapid: Fast cooling doesn't give molecules time to form an ordered crystal lattice. 3. Insoluble Impurities Present: Impurities can inhibit crystal formation.1. Add More Solvent: While hot, add more solvent until the oil redissolves, then allow it to cool slowly. 2. Slow Cooling: Insulate the flask to ensure slow cooling to room temperature, then move to a refrigerator. 3. Hot Filtration: If impurities are visible in the hot solution, perform a hot filtration to remove them before cooling.
No Crystals Form Upon Cooling 1. Solution is Too Dilute: The concentration of the compound is below its solubility limit even at low temperatures. 2. Nucleation is Inhibited: There are no nucleation sites for crystals to begin forming.1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent, then attempt to cool again. 2. Induce Crystallization:     a) Scratch: Scratch the inside of the flask with a glass rod to create microscopic nucleation sites.     b) Seed: Add a tiny crystal of the pure product (if available) to the cooled solution to act as a template for crystal growth.
Very Low Recovery of Product 1. Too Much Solvent Used: The product has significant solubility in the solvent even at low temperatures. 2. Premature Crystallization: Crystals formed during a hot filtration step and were lost.1. Optimize Solvent Choice: Find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one solvent it's soluble in, one it's not) can also be effective. 2. Minimize Filtration Losses: Use a pre-heated funnel and flask for hot filtration and perform the step as quickly as possible. Wash the filter paper with a small amount of hot solvent.
Purity Does Not Improve Significantly 1. Inappropriate Solvent Choice: The impurity has a very similar solubility profile to the product in the chosen solvent. 2. Inclusion: Impurities are trapped within the crystal lattice as it forms.1. Screen for New Solvents: Test the solubility of your crude material in a range of different solvents to find one that selectively dissolves the product or the impurity. 2. Slow Down Crystallization: Rapid crystal growth is more likely to trap impurities. Ensure the cooling process is very slow to allow for the formation of a more perfect, and thus purer, crystal lattice. If this fails, the impurity may need to be removed by chromatography first.[4]

Section 4: Advanced Topics & Scale-Up Considerations

Moving from a bench-scale purification to a pilot or manufacturing scale introduces new challenges that are not always linear.

  • Q: My chromatography protocol works at 1g scale, but fails at 100g. Why? A: Scaling up chromatography is not just about using a bigger column. Key factors change non-linearly[11].

    • Heat Transfer: The heat generated from the adsorption/desorption of compounds onto silica can become significant at a larger scale, creating hot spots in the column that alter separation behavior[12].

    • Column Packing: Achieving a uniformly packed bed is much more difficult in large-diameter columns. Voids or channels can lead to severe band broadening and loss of resolution[13].

    • Linear Flow Rate: To maintain resolution, the linear flow rate (cm/hr) should be kept constant. This means the volumetric flow rate (L/hr) must increase proportionally to the square of the column's radius, requiring much larger pump systems[13][14].

  • Q: Are there any alternatives to batch chromatography for large-scale purification? A: Yes. For industrial-scale purification, techniques like Simulated Moving Bed (SMB) chromatography are often employed. SMB is a continuous chromatography process that offers higher throughput and lower solvent consumption compared to batch chromatography, making it more economical for large quantities.

Section 5: Protocols for Purity Verification

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the quantitative determination of purity and detecting non-volatile impurities[15].

Table 4: Example HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides good retention for moderately non-polar aromatic compounds like the target ester.
Mobile Phase Acetonitrile and Water (both with 0.1% Formic Acid)A standard mobile phase for reverse-phase. Formic acid helps to protonate silanols and acidic impurities (like the parent acid), leading to sharper peaks.
Gradient Start at 50:50 Acetonitrile:Water, ramp to 95:5 Acetonitrile:Water over 15 minutes.A gradient is effective for eluting both the target compound and any impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds strongly absorb UV light. 254 nm is a common wavelength for detecting phenyl rings.
Injection Volume 10 µLStandard volume to avoid column overloading.
Sample Prep Accurately weigh ~1 mg of sample and dissolve in 1 mL of Acetonitrile.Ensure the sample is fully dissolved to prevent clogging the system.
Protocol 2: Quantitative NMR (qNMR) Spectroscopy

This method can determine the absolute purity of your compound using a certified internal standard without needing a reference standard of the analyte itself[6].

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent in which both the sample and standard are soluble.

  • Internal Standard: Select a certified internal standard with a known purity that has a simple spectrum with at least one peak well-resolved from any sample peaks (e.g., dimethyl sulfone, maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of your purified ester into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent and transfer to an NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucially, ensure the relaxation delay (d1) is long enough (e.g., 30-60 seconds) to allow for complete relaxation of all relevant protons, ensuring signal integrations are truly quantitative.

  • Data Processing:

    • Carefully integrate a well-resolved signal from your compound and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses weighed, number of protons for each signal, and the purity of the standard.

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  • MDPI. (2026, February 5). Halogenation of Aromatic Compounds by N-Chloro-, N-Bromo-, and N-Iodosuccinimide. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRKrV9w_75GSeAeC6SEr_pBq05z4A76n2eMJS5Qsdmky2byLjOEMKL7eZLSEf0tN89E7ax57GpOTzpCwdWnbYHPtz2nvWffL7Vq-JQB-CvkfSXZoYYumVkgU_gPwdV9vLQmoKdlXy5RUZNHHTHfcBTP1E9-FvJMgRsFNwSXphCJ9XaqJ6tCoxeEega5fJxTD2k4tRsut4e4dP58A2gAhiDoAQBFjSK8o4_Y7OQsYI07RbIc1AMcmcK8UDFLo=]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enolate Chemistry of (3-Bromo-5-chloro-phenyl)-acetic Acid Methyl Ester

Welcome to the Application Science Support Center. Generating an enolate from (3-bromo-5-chloro-phenyl)-acetic acid methyl ester presents a complex chemoselectivity challenge for drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Generating an enolate from (3-bromo-5-chloro-phenyl)-acetic acid methyl ester presents a complex chemoselectivity challenge for drug development professionals. The molecule contains three highly reactive domains: the weakly acidic α -protons, the electrophilic ester carbonyl, and the labile carbon-halogen bonds (specifically the C–Br bond).

This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to help you isolate the desired kinetic enolate while suppressing catastrophic side reactions.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: I am using n-Butyllithium (n-BuLi) at -78 °C to deprotonate the α -carbon, but my starting material is completely destroyed, and I observe complex aryl-coupled byproducts. What is happening? A1: You are observing Lithium-Halogen Exchange . Although the α -protons of the ester are acidic (pKa ~22-25), the rate of lithium-halogen exchange between n-BuLi and the 3-bromo substituent is exceptionally fast, often exceeding the rate of proton transfer even at cryogenic temperatures[1][2]. The C–Br bond is highly polarizable, stabilizing the transition state of the "ate-complex" intermediate. This generates a highly nucleophilic aryllithium species that rapidly attacks other ester molecules, leading to oligomerization and degradation. Causality Fix: Abandon alkyllithium reagents for this substrate. You must use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) to strictly favor acid-base chemistry over halogen exchange.

Q2: I switched to LDA, but my LC-MS shows a mass corresponding to exactly twice the starting material minus methanol. How do I prevent this? A2: This is the classic Claisen Self-Condensation [3]. When you add LDA slowly to your ester (Standard Addition), the first molecules of ester to be deprotonated form a highly nucleophilic enolate. Because there is still unreacted, neutral ester in the flask, the enolate attacks the electrophilic carbonyl of the neutral ester. The resulting tetrahedral intermediate collapses, ejecting methoxide to form a β -keto ester. Causality Fix: Switch to Inverse Addition . By adding the ester dropwise to a solution containing a slight excess of LDA (1.1 equivalents), the ester is instantaneously and quantitatively deprotonated upon hitting the solution. This ensures there is never any neutral ester available to act as an electrophile.

Q3: When scaling up the reaction, I allowed the mixture to warm to 0 °C before adding my electrophile. The reaction turned black, and I isolated nucleophilic aromatic substitution products. Why? A3: You have triggered Benzyne Formation (the Aryne pathway)[4]. The protons situated ortho to the bromine and chlorine atoms are highly acidified by the inductive electron-withdrawing effects of the halogens. While LDA kinetically favors the α -ester protons at -78 °C, allowing the reaction to warm provides the activation energy for LDA to deprotonate the aromatic ring. This is immediately followed by E2 elimination of the adjacent bromide ion, generating a highly reactive benzyne triple bond that undergoes rapid, uncontrolled amination (by diisopropylamine) or polymerization. Causality Fix: Maintain strict cryogenic control (-78 °C) throughout the entire enolate generation and subsequent electrophilic trapping phases.

Q4: Can I use cheaper alkoxide bases like Sodium Methoxide (NaOMe) or Potassium tert-Butoxide (KOtBu)? A4: No. Alkoxides present two major issues. First, NaOMe is not basic enough (pKa of conjugate acid ~16) to quantitatively deprotonate the α -carbon (pKa ~25), meaning it will establish an equilibrium that heavily favors the neutral ester, virtually guaranteeing Claisen condensation. Second, KOtBu, while stronger, can act as a nucleophile leading to transesterification or, in the presence of trace moisture, irreversible ester hydrolysis to the phenylacetic acid.

PART 2: Quantitative Data: Base Selection Matrix

The following table summarizes the causal relationship between reaction conditions and the dominant chemical pathways.

Base ChoiceTemperatureAddition MethodDominant PathwayDesired Enolate Yield
n-BuLi (1.1 eq)-78 °CStandardLithium-Halogen Exchange (Aryllithium)< 5%
LDA (1.1 eq)-78 °CStandardClaisen Self-Condensation ( β -keto ester)40 - 50%
LDA (1.1 eq)0 °CInverseBenzyne Formation / Degradation< 10%
NaOMe (1.5 eq)25 °CStandardEquilibrium / Claisen Condensation0% (Equilibrium)
LDA (1.1 eq)-78 °CInverse Kinetic α -Deprotonation > 95%

PART 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes a mandatory Self-Validation Step . You must prove the enolate is cleanly formed before committing your valuable electrophile (e.g., an alkyl halide or API fragment) to the reaction.

Objective: Clean generation of the lithium enolate of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add anhydrous THF (10 mL/mmol of substrate) and diisopropylamine (1.15 equivalents).

  • LDA Generation: Cool the flask to -78 °C. Add n-BuLi (1.1 equivalents, 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of LDA, then re-cool the system strictly to -78 °C.

  • Inverse Addition: Dissolve (3-bromo-5-chloro-phenyl)-acetic acid methyl ester (1.0 equivalent) in a minimal volume of anhydrous THF. Add this ester solution dropwise down the side of the flask into the LDA solution over 15 minutes. Stir at -78 °C for 30 minutes.

  • The Self-Validation Quench (Critical Step):

    • Extract a 0.2 mL aliquot of the reaction mixture using an argon-purged syringe.

    • Inject the aliquot into a sealed vial containing 0.5 mL of Deuterium Oxide ( D2​O ) or CD3​OD .

    • Extract the quenched mixture with 1 mL of CDCl3​ , dry over Na2​SO4​ , and immediately acquire a crude 1 H-NMR spectrum.

  • Data Interpretation (Go/No-Go Decision):

    Success: The singlet corresponding to the α

    CH2​ protons (typically ~3.6 ppm) will have completely disappeared, replaced by a CD2​ group (invisible in 1 H-NMR). The aromatic protons (~7.2-7.5 ppm) will remain completely unchanged in integration and splitting. You may now proceed to add your electrophile to the main reaction flask.
  • Failure: If the aromatic peaks have changed, benzyne formation or Li-halogen exchange occurred. If a new methoxy peak appears alongside complex aliphatic signals, Claisen condensation occurred. Abort the reaction and check your temperature controls.

PART 4: Reaction Pathway Visualization

The following logical diagram illustrates the branching reaction pathways based on the choice of base and conditions.

G SM (3-Bromo-5-chloro-phenyl) -acetic acid methyl ester C_nBuLi n-BuLi (-78°C) SM->C_nBuLi C_LDA_warm LDA (> 0°C) SM->C_LDA_warm C_LDA_cold LDA (-78°C) Inverse Addition SM->C_LDA_cold C_LDA_slow LDA (-78°C) Standard Addition SM->C_LDA_slow O_LiHal Lithium-Halogen Exchange (Aryllithium Formation) C_nBuLi->O_LiHal Fast Br-Li Exchange O_Benzyne Benzyne Intermediate (Degradation/Polymerization) C_LDA_warm->O_Benzyne E2 Elimination O_Enolate Kinetic Enolate (Desired Pathway) C_LDA_cold->O_Enolate Alpha-Deprotonation O_Claisen Claisen Condensation (Beta-Keto Ester) C_LDA_slow->O_Claisen Enolate + SM

Reaction pathways of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester with strong bases.

PART 5: References

  • "Metal–halogen exchange" , Wikipedia, The Free Encyclopedia.[1] URL:[Link]

  • "Mechanism of Lithium-Halogen Exchange" , Harvard University, Department of Chemistry and Chemical Biology.[2] URL:[Link]

  • " α -Substitution Reactions in Carboxylic Acids and Derivatives" , The Chemistry of Carbonyl Compounds and Derivatives, The Royal Society of Chemistry, 2022, pp. 381-428.[3] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester 1H NMR spectrum interpretation

High-Resolution 1 H NMR Interpretation of Halogenated Phenylacetic Acid Derivatives: A Comparative Analytical Guide As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1 H NMR Interpretation of Halogenated Phenylacetic Acid Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and synthetic organic chemistry is the precise structural verification of halogenated regioisomers. When synthesizing (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester —a critical intermediate for targeted therapeutics and agrochemicals—electrophilic aromatic halogenation or cross-coupling pathways frequently yield a mixture of positional isomers.

While mass spectrometry can easily confirm the molecular weight, it cannot differentiate between regioisomers. High-resolution 1 H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task. This guide objectively compares the NMR profile of the target 1,3,5-trisubstituted compound against its common synthetic alternatives (1,2,5- and 1,3,4-trisubstituted isomers) and provides a self-validating experimental protocol to ensure absolute analytical confidence.

Structural Nuances & The NMR Profile

To interpret the spectrum of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester, we must analyze the causality behind its chemical shifts and spin-spin coupling mechanics.

Chemical Shift Causality

The molecule consists of an aliphatic ester side chain and a trisubstituted aromatic ring.

  • Aliphatic Region: The methoxy group (-OCH 3​ ) appears as a sharp singlet at ~3.70 ppm, integrating for 3 protons. The benzylic methylene group (-CH 2​ -) appears as a singlet at ~3.60 ppm, integrating for 2 protons. The electron-withdrawing nature of the meta-halogens slightly deshields this methylene group compared to unsubstituted phenylacetic acid[1].

  • Aromatic Region: The halogens (Br and Cl) exert competing inductive (electron-withdrawing, deshielding) and resonance (electron-donating, shielding) effects. Because they are positioned meta to the ester group and to each other, the three remaining aromatic protons (H2, H4, H6) are chemically non-equivalent and will appear at distinct chemical shifts between 7.10 and 7.60 ppm.

Spin-Spin Coupling Mechanics

The defining feature of this target compound is its 1,3,5-substitution pattern . Because the three aromatic protons are all meta to one another, there are zero adjacent protons. Consequently, no ortho-coupling ( 3J≈8.0 Hz) will be observed . Instead, the spectrum will exclusively display fine meta-couplings ( 4J≈1.5−2.0 Hz) arising from the "W-pathway" of the bonds within the benzene ring. Each proton couples with the other two, typically resulting in three distinct doublets of doublets (dd), which often appear as narrow pseudo-triplets (t) if the coupling constants are nearly identical.

Comparative Spectral Analysis: Differentiating Regioisomers

During synthesis, the primary alternatives or impurities are the 1,2,5-trisubstituted and 1,3,4-trisubstituted isomers. The table below summarizes the objective differences in their quantitative 1 H NMR data, demonstrating how coupling patterns serve as an irrefutable fingerprint for each alternative.

RegioisomerSubstitution PatternAromatic Protons ( 1 H NMR Multiplicity & Coupling)Diagnostic Feature
(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester (Target)1,3,5-TrisubstitutedH2: dd/t ( J≈1.8 Hz)H4: dd/t ( J≈1.8 Hz)H6: dd/t ( J≈1.8 Hz)Three distinct narrow multiplets (meta-coupling only). Total absence of ortho-coupling.
(2-Bromo-5-chloro-phenyl)-acetic acid methyl ester (Alternative 1)1,2,5-TrisubstitutedH3: d ( J≈8.5 Hz)H4: dd ( J≈8.5,2.5 Hz)H6: d ( J≈2.5 Hz)Presence of a large ortho-coupling constant (~8.5 Hz) and one isolated meta-coupled doublet.
(3-Bromo-4-chloro-phenyl)-acetic acid methyl ester (Alternative 2)1,3,4-TrisubstitutedH2: d ( J≈2.0 Hz)H5: d ( J≈8.3 Hz)H6: dd ( J≈8.3,2.0 Hz)Similar coupling pattern to the 1,2,5-isomer, but distinct chemical shifts due to the altered proximity of halogens to the ester.

Self-Validating Experimental Protocol

To accurately resolve the fine 1.5 Hz meta-couplings required to identify the 1,3,5-isomer, meticulous sample preparation and instrument calibration are mandatory. The following step-by-step methodology is designed as a self-validating system to guarantee spectral integrity.

Step 1: Sample Preparation
  • Mass Optimization: Weigh exactly 10–15 mg of the synthesized ester into a clean glass preparation vial. Causality: This mass provides an optimal concentration that yields an excellent signal-to-noise ratio without causing radiation damping or concentration-induced line broadening[2].

  • Solvent Selection: Dissolve the compound completely in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is the premier solvent for moderate polarity organics, providing a sharp residual protium reference[2], while TMS serves as the absolute zero reference[3].

  • Tube Filling: Transfer the solution to a high-quality 5 mm NMR tube. Causality: 0.6 mL achieves a sample height of 40–50 mm, perfectly spanning the active region of the NMR coil to prevent magnetic field inhomogeneities[2].

Step 2: Acquisition Parameters
  • Insert the sample into a 400 MHz (or higher) FT-NMR spectrometer. Lock onto the deuterium signal and perform automated gradient shimming.

  • Pulse and Delay: Set a 90° pulse angle and a relaxation delay ( D1​ ) of 5.0 seconds. Causality: Halogenated aromatic protons often have long longitudinal relaxation times ( T1​ ). A 5-second delay ensures complete magnetization recovery, allowing for accurate quantitative integration[4].

  • Acquire 16 to 32 scans with a spectral width covering -2 to 12 ppm.

Step 3: Processing & Self-Validation
  • Apply a zero-filling factor of 2 (e.g., to 64k data points) and a mild exponential line broadening (LB = 0.3 Hz) before Fourier transformation. Causality: Zero-filling improves digital resolution, ensuring that the small 4J couplings are defined by enough data points to be accurately measured[4].

  • Self-Validation Check (Critical): Before interpreting the aromatic region, verify two internal metrics:

    • Shimming Check: The residual CHCl 3​ solvent peak must appear as a perfectly symmetrical, sharp singlet at exactly 7.26 ppm. If the peak is broad or asymmetrical, the shimming is poor, and the 1.5 Hz meta-couplings will be blurred. You must re-shim and re-acquire.

    • Integration Check: The integration ratio of the methoxy (-OCH 3​ ) to methylene (-CH 2​ -) singlets must be strictly 3.00 : 2.00 . Any deviation >5% indicates incomplete relaxation or co-eluting aliphatic impurities, invalidating the quantitative assessment.

Diagnostic Decision Workflow

The logical progression for analyzing the acquired spectrum and differentiating the target compound from its alternatives is mapped below.

NMR_Workflow N1 Synthesized Ester Sample (Unknown Regioisomer) N2 Acquire 1H NMR Spectrum (CDCl3, 400+ MHz) N1->N2 N3 Analyze Aromatic Region (δ 7.1 - 7.6 ppm) N2->N3 D1 Are there 3 distinct signals with ONLY small couplings (J ≈ 1.5 - 2.0 Hz)? N3->D1 R1 1,3,5-Trisubstituted Ring (3-Bromo-5-chloro target) D1->R1  YES (meta only)   D2 Is there a large ortho coupling (J ≈ 8.0 - 8.5 Hz)? D1->D2  NO   R2 1,2,5 or 1,3,4-Trisubstituted (Alternative Isomer) D2->R2  YES (ortho present)   R3 Re-evaluate Structure (Impurity or different scaffold) D2->R3  NO  

Workflow for differentiating halogenated phenylacetic acid regioisomers via 1H NMR.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link]2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 999, Phenylacetic acid." Available at: [Link]1]

  • ASTM International. "ASTM E2977-14: Standard Practice for Measuring and Reporting Performance of Fourier-Transform Nuclear Magnetic Resonance (FT-NMR) Spectrometers for Liquid Samples." Available at: [Link]4]

  • Michigan State University. "NMR Spectroscopy." Available at: [Link]3]

Sources

Comparative

Reactivity Profiling: α-Bromo vs. α-Chloro Phenylacetic Esters in Organic Synthesis

As a Senior Application Scientist, selecting the correct halogen substituent for phenylacetic ester derivatives is not merely a matter of availability—it is a strategic decision that dictates the entire synthetic traject...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct halogen substituent for phenylacetic ester derivatives is not merely a matter of availability—it is a strategic decision that dictates the entire synthetic trajectory. When functionalized at the alpha-position (e.g., ethyl α-bromophenylacetate vs. ethyl α-chlorophenylacetate), these molecules serve as potent electrophiles and enolate precursors.

This guide objectively compares the reactivity profiles of bromo versus chloro substituents on phenylacetic esters, detailing the physicochemical causality behind their divergent behaviors in nucleophilic substitutions, metal-mediated insertions, and condensation reactions.

Mechanistic Causality & Physicochemical Properties

The fundamental reactivity differences between α-bromo and α-chloro phenylacetic esters stem from the inherent properties of the carbon-halogen (C–X) bond. The bromo substituent is a significantly better leaving group than the chloro substituent due to its larger atomic radius, which leads to a longer, weaker, and more polarizable bond.

In transition states, the highly polarizable nature of the bromide ion allows it to stabilize developing charges more effectively than the harder chloride ion. Consequently, the activation energy for breaking a C–Br bond is substantially lower than that for a C–Cl bond.

Table 1: Quantitative Physicochemical Comparison
Propertyα-Chloro Phenylacetic Esterα-Bromo Phenylacetic EsterMechanistic Impact
Bond Dissociation Energy (C–X) ~330 kJ/mol~280 kJ/molC–Br is easier to cleave via oxidative addition (e.g., Zinc insertion).
Bond Length (C–X) ~1.78 Å~1.94 ÅLonger C–Br bond increases steric accessibility for nucleophilic attack.
Electronegativity (Pauling) 3.162.96Cl exerts a stronger inductive electron-withdrawing effect on the α-carbon.
Relative SN2 Reaction Rate 1x (Baseline)~50x to 100xBromo esters undergo rapid nucleophilic substitution under mild conditions.
Leaving Group Ability ModerateExcellentBr⁻ stabilizes negative charge better due to larger ionic radius.

Divergent Synthetic Pathways: SN2, Reformatsky, and Darzens

The choice of halogen directly governs which synthetic transformations the phenylacetic ester can successfully undergo.

Nucleophilic Substitution (SN2) Dynamics

For standard SN2 displacements (e.g., amination, alkoxylation, or alkylation), α-bromo esters are vastly superior . The excellent leaving group ability of the bromide ion ensures rapid, high-yielding substitutions at room temperature. Conversely, α-chloro esters often require elevated temperatures or the addition of catalytic iodide (Finkelstein-type activation) to achieve comparable kinetics.

Metal-Mediated Chemistry: The Reformatsky Reaction

The Reformatsky reaction involves the insertion of zinc dust into the C–X bond to form a zinc enolate, which subsequently attacks a carbonyl compound to yield a β-hydroxy ester[1].

  • Winner: α-Bromo Esters. Zinc readily inserts into the weaker C–Br bond under mild reflux conditions.

  • Failure of Chloro: α-Chloro esters are generally inert to standard zinc dust due to the high C–Cl bond dissociation energy, requiring highly activated (and hazardous) Rieke zinc to force the reaction.

Enolate Condensation: The Darzens Reaction

The Darzens condensation involves base-mediated deprotonation of the α-halo ester to form an enolate, followed by an aldol addition to a carbonyl, and finally an intramolecular SN2 displacement of the halogen to form an α,β-epoxy ester (glycidic ester)[2].

  • Winner: α-Chloro Esters. The chloro group is the "Goldilocks" leaving group. It is a poor enough leaving group to prevent premature elimination or self-condensation during the initial aldol addition, yet reactive enough to undergo the subsequent intramolecular cyclization[3][4].

  • Failure of Bromo: If an α-bromo ester is used, its excellent leaving group ability often leads to rapid side reactions (such as Darzens self-condensation or epoxide ring-opening) before the desired intermolecular aldol addition can cleanly occur.

(Note: If the halogens are located on the phenyl ring rather than the alpha-carbon, bromo substituents are similarly preferred for standard Palladium-catalyzed cross-couplings like Suzuki or Buchwald-Hartwig, allowing for chemoselective coupling over chloro substituents[5][6].)

Visualizing Reactivity Pathways

G Start α-Halo Phenylacetic Ester Bromo α-Bromo Ester (Weaker C-X, Better LG) Start->Bromo Chloro α-Chloro Ester (Stronger C-X, Poorer LG) Start->Chloro SN2 Rapid SN2 Substitution Bromo->SN2 Nucleophiles Reformatsky Reformatsky Reaction (Zn Insertion) Bromo->Reformatsky Zn Dust Darzens Darzens Condensation (Epoxidation) Chloro->Darzens Base + Carbonyl

Divergent synthetic pathways for α-bromo vs. α-chloro phenylacetic esters.

Darzens Step1 α-Chloro Phenylacetic Ester Step2 Enolate Formation (Deprotonation by Base) Step1->Step2 Step3 Aldol Addition to Carbonyl Step2->Step3 Step4 Alkoxide Intermediate (Cl prevents early elimination) Step3->Step4 Step5 Intramolecular SN2 (Cl- leaves) Step4->Step5 Step6 α,β-Epoxy Ester (Glycidic Ester) Step5->Step6

Step-by-step mechanism of the Darzens condensation utilizing an α-chloro ester.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes observable causality markers to confirm reaction progress.

Protocol A: Reformatsky Synthesis of β-Hydroxy Esters (Using α-Bromo Ester)

Objective: Synthesize ethyl 3-hydroxy-2,3-diphenylpropanoate using ethyl α-bromophenylacetate and benzaldehyde.

  • Zinc Activation: Add 1.5 eq of zinc dust to a flame-dried flask under Argon. Add a catalytic amount of 1,2-dibromoethane (5 mol%) in anhydrous THF and heat to reflux for 5 minutes. Validation: The evolution of ethylene gas bubbles confirms the removal of the passivating ZnO layer.

  • Reagent Addition: Cool to room temperature. Add a mixture of benzaldehyde (1.0 eq) and ethyl α-bromophenylacetate (1.2 eq) in THF dropwise over 30 minutes.

  • Reaction Monitoring: Gently reflux the mixture for 2 hours. Validation: The reaction mixture will turn into a cloudy, grayish suspension, indicating the formation of the zinc alkoxide intermediate. Monitor via TLC (Hexane/EtOAc 8:2); the complete disappearance of the UV-active α-bromo ester spot confirms full zinc insertion.

  • Quenching & Workup: Cool to 0°C and quench carefully with cold 1M HCl to break the zinc complex. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Darzens Synthesis of Glycidic Esters (Using α-Chloro Ester)

Objective: Synthesize ethyl 3-phenyloxirane-2-carboxylate using ethyl α-chlorophenylacetate and benzaldehyde.

  • Enolate Generation: In a dry flask under Argon, dissolve ethyl α-chlorophenylacetate (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous ethanol. Cool the mixture to 0°C.

  • Base Addition: Slowly add sodium ethoxide (NaOEt, 1.1 eq, 21% wt in ethanol) dropwise over 45 minutes to maintain the internal temperature below 5°C. Causality: Slow addition prevents the exothermic self-condensation of the ester.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. Validation: The precipitation of sodium chloride (NaCl) as a fine white solid is the physical driving force and visual confirmation of the intramolecular SN2 epoxide closure.

  • Quenching & Workup: Quench the reaction by pouring it into ice water. Extract with diethyl ether. Wash the organic layer with water until neutral pH is achieved, dry over MgSO₄, and concentrate in vacuo to yield the crude glycidic ester.

References

  • Development of Chemoselective Suzuki‑Miyaura Coupling Reactions Kochi University of Technology[Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling MDPI [Link]

  • Stereoselective Rearrangement of β-Hydroxy-N-acyloxazolidin-2-ones to Afford N-2-Hydroxyethyl-1,3-oxazinane-2,4-diones (Reformatsky Reactions) ResearchGate [Link]

  • Darzens Condensation Mechanism and Scope Master Organic Chemistry[Link]

  • Ethyl Chloroacetate Reactivity and Darzens Applications Grokipedia[Link]

  • Strategic Vinyl Sulfone Nucleophile β-Substitution Significantly Impacts Selectivity in Vinylogous Darzens Reactions ResearchGate[Link]

Sources

Validation

alternative reagents for the synthesis of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester

A Senior Application Scientist’s Guide: Alternative Reagents for the Synthesis of Methyl 2-(3-bromo-5-chlorophenyl)acetate The synthesis of methyl 2-(3-bromo-5-chlorophenyl)acetate (CAS: 960305-70-8) is a critical transf...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide: Alternative Reagents for the Synthesis of Methyl 2-(3-bromo-5-chlorophenyl)acetate

The synthesis of methyl 2-(3-bromo-5-chlorophenyl)acetate (CAS: 960305-70-8) is a critical transformation in the development of di-halogenated building blocks for active pharmaceutical ingredients (APIs). The di-halo substitution pattern (bromo and chloro) makes this scaffold highly valuable for orthogonal cross-coupling reactions.

Traditionally, the conversion of (3-bromo-5-chlorophenyl)acetic acid to its methyl ester relies on Fischer esterification using sulfuric acid and methanol. However, this legacy approach is plagued by harsh acidic conditions, reversible kinetics, and the generation of corrosive waste [1]. To meet modern standards of efficiency and sustainability, we must evaluate alternative reagents.

This guide objectively compares the traditional methodology against two advanced alternatives: Trimethylsilyldiazomethane (TMSCHN₂) for rapid, discovery-scale synthesis, and Dimethyl Carbonate (DMC) for green, process-scale manufacturing.

Mechanistic Evaluation & Causality of Reagent Systems

The Baseline: Sulfuric Acid / Methanol (Fischer Esterification)
  • Mechanism: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carboxyl carbon. Methanol then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate, which subsequently collapses to expel water.

  • Causality & Limitations: Because this reaction is entirely reversible, a massive stoichiometric excess of methanol is required to drive the equilibrium forward (Le Chatelier's Principle). Furthermore, the required aqueous workup to neutralize the acid catalyst generates significant hazardous waste, and prolonged heating can risk side reactions with sensitive functional groups [1].

Alternative 1: Trimethylsilyldiazomethane (TMSCHN₂)
  • Mechanism: TMS-diazomethane is a stable, non-explosive liquid surrogate for diazomethane. The reaction initiates when the carboxylic acid protonates the diazo carbon of TMSCHN₂, generating a highly reactive diazonium intermediate and a carboxylate anion. The carboxylate rapidly attacks the methyl group via an Sₙ2 mechanism, irreversibly expelling nitrogen gas (N₂) [2].

  • Causality & Advantages: The expulsion of N₂ gas provides an immense entropic driving force, making the reaction irreversible and quantitative at room temperature. Methanol must be used as a co-solvent because it actively participates in the proton-transfer mechanism, accelerating the formation of the reactive diazonium species. This method is ideal for discovery chemistry where yield and speed are prioritized over reagent cost.

Alternative 2: Dimethyl Carbonate (DMC)
  • Mechanism: DMC acts simultaneously as the solvent and the methylating agent. Under basic conditions (e.g., K₂CO₃), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the methyl group of DMC (BAl2 cleavage pathway).

  • Causality & Advantages: DMC is a relatively weak electrophile, meaning the reaction requires elevated temperatures (typically 90°C) to overcome the activation energy barrier. However, the only byproducts are methanol and carbon dioxide (CO₂). DMC is VOC-exempt, non-toxic, and biodegradable, making it the premier choice for scaling up the synthesis of methyl 2-(3-bromo-5-chlorophenyl)acetate without generating toxic waste [3][4].

Visualizing the Synthetic Pathways

G SM (3-bromo-5-chlorophenyl) acetic acid R1 H2SO4 / MeOH (Traditional Baseline) SM->R1 Protonation R2 TMSCHN2 / MeOH (Mild Alternative) SM->R2 Diazonium Formation R3 DMC / K2CO3 (Green Alternative) SM->R3 Base Catalysis PROD Methyl 2-(3-bromo-5-chlorophenyl)acetate (Target Ester) R1->PROD Reflux, 5h - H2O R2->PROD RT, 30 min - N2 R3->PROD 90°C, 8h - CO2, MeOH

Reaction pathways for the esterification of (3-bromo-5-chlorophenyl)acetic acid.

Quantitative Performance Comparison

The following table summarizes the operational parameters when applying these three reagent systems to halogenated phenylacetic acid substrates.

ParameterH₂SO₄ / MeOH (Baseline)TMS-Diazomethane (Alt 1)Dimethyl Carbonate (Alt 2)
Typical Yield 85–88%>98%90–95%
Reaction Time 5–8 hours0.5–1 hour8–12 hours
Temperature 65°C (Reflux)0°C to 25°C90°C (Reflux)
Byproducts H₂O, Acidic aqueous wasteN₂ gasCO₂ gas, Methanol
EHS Profile Corrosive, generates toxic wasteToxic reagent, flammableGreen, VOC-exempt, non-toxic
Optimal Application Legacy industrial processesDiscovery / mg-to-g scaleProcess Chemistry / kg scale

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in visual or analytical cues are included to confirm reaction progress.

Protocol A: Discovery-Scale Synthesis via TMS-Diazomethane

This protocol prioritizes speed and quantitative yield, utilizing the visual cue of the reagent to validate completion.

  • Preparation: Dissolve 1.0 mmol of (3-bromo-5-chlorophenyl)acetic acid in 4.0 mL of a Toluene/Methanol mixture (4:1 v/v). Causality: The 20% methanol is strictly required to facilitate the proton transfer that activates the TMSCHN₂.

  • Cooling: Chill the reaction flask to 0°C using an ice bath to control the exothermic release of nitrogen gas.

  • Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes.

  • Self-Validation (Endpoint): Continue addition until a faint yellow color persists in the solution and effervescence (N₂ bubbling) ceases. The yellow color indicates an excess of unreacted diazo reagent, confirming the acid has been completely consumed.

  • Quenching: Stir for 30 minutes at room temperature. Add glacial acetic acid dropwise until the yellow color disappears, safely destroying the excess TMSCHN₂.

  • Isolation: Concentrate under reduced pressure. The product is typically obtained in >98% purity without the need for aqueous workup or chromatography.

Protocol B: Process-Scale Synthesis via Dimethyl Carbonate (DMC)

This protocol prioritizes environmental health and safety (EHS) and scalability, utilizing base catalysis to drive the green methylation.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 mmol of (3-bromo-5-chlorophenyl)acetic acid and 15.0 mmol of anhydrous Potassium Carbonate (K₂CO₃) in 20 mL of Dimethyl Carbonate (DMC).

  • Activation: Stir at room temperature for 15 minutes. Causality: This allows the K₂CO₃ to deprotonate the acid, generating the highly nucleophilic carboxylate salt necessary to attack the DMC.

  • Heating: Heat the mixture to 90°C (gentle reflux). The reaction will slowly evolve CO₂ gas as the methylation proceeds.

  • Monitoring: Monitor the reaction via HPLC or TLC. The high activation energy of the BAl2 mechanism means the reaction will take approximately 8 to 12 hours to reach completion.

  • Isolation: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KHCO₃).

  • Concentration: Evaporate the excess DMC under reduced pressure. The recovered DMC can be recycled for future batches, yielding the target ester in 90-95% yield.

References

  • Google Patents. (2012). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate (Patent No. CN101774914B).
  • Master Organic Chemistry. (2025). Diazomethane (CH2N2) - Mechanism of Methyl Ester Formation. Retrieved from[Link]

  • Wikipedia. (n.d.). Dimethyl carbonate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DMC (DIMETHYL CARBONATE). Retrieved from[Link]

Comparative

Synthesis and Spectral Validation of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester: A Comparative Guide

Introduction Halogenated phenylacetic acid derivatives serve as indispensable building blocks in medicinal chemistry and agrochemical development. Specifically, (3-bromo-5-chloro-phenyl)-acetic acid methyl ester (C₉H₈BrC...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated phenylacetic acid derivatives serve as indispensable building blocks in medicinal chemistry and agrochemical development. Specifically, (3-bromo-5-chloro-phenyl)-acetic acid methyl ester (C₉H₈BrClO₂) provides a highly versatile scaffold. The orthogonal reactivity of the bromine and chlorine substituents allows for sequential, site-selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the methyl ester protects the carboxylic acid during basic or nucleophilic downstream transformations.

This guide objectively compares two primary methodologies for synthesizing this ester from its parent acid: the traditional Fischer Esterification and the modern TMS-Diazomethane Esterification . Furthermore, it provides a comprehensive framework for validating the structural integrity and purity of the product using multi-nuclear NMR, GC-MS, and FT-IR spectroscopy.

Comparative Analysis of Synthetic Methodologies

When selecting an esterification route, chemists must balance yield, reaction time, safety, and purification requirements.

Method A: Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol[1].

  • Mechanism & Causality: Sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Methanol attacks the carbon, followed by proton transfer and elimination of water. Because the reaction is reversible, Le Chatelier's principle dictates that a large excess of methanol must be used as both solvent and reactant to drive the equilibrium forward[2].

  • Pros: Highly cost-effective; utilizes readily available bulk reagents.

  • Cons: Requires prolonged heating (reflux); aqueous workup is mandatory to remove the acid catalyst; susceptible to incomplete conversion, often necessitating column chromatography.

Method B: TMS-Diazomethane Esterification

Trimethylsilyldiazomethane (TMS-CHN₂) is a stable, safe liquid alternative to the highly explosive and toxic diazomethane gas.

  • Mechanism & Causality: The reaction requires a mixture of dichloromethane (DCM) and methanol. Methanol is not just a co-solvent; it plays a critical mechanistic role by protonating the TMS-diazomethane to generate a highly reactive methyldiazonium intermediate. The carboxylate anion then attacks this intermediate, expelling nitrogen gas (N₂)—an irreversible thermodynamic driving force that ensures quantitative conversion[3].

  • Pros: Rapid reaction at 0 °C to room temperature; quantitative yields; byproducts (N₂, TMS-OMe) are volatile, often eliminating the need for chromatographic purification[4].

  • Cons: Reagent is more expensive and moisture-sensitive.

Quantitative Comparison Summary
ParameterFischer EsterificationTMS-Diazomethane Esterification
Reagents Methanol, H₂SO₄ (cat.)TMS-CHN₂, DCM/MeOH (4:1)
Reaction Time 12–24 hours30–60 minutes
Temperature 65 °C (Reflux)0 °C to 25 °C
Yield (Typical) 75% – 85%>95% (Quantitative)
Purification Aqueous workup + ColumnConcentration in vacuo
Scalability Excellent (Kilogram scale)Limited by reagent cost (Gram scale)

Experimental Protocols

Protocol A: Fischer Esterification
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-bromo-5-chloro-phenyl)-acetic acid (1.00 g, 4.00 mmol).

  • Reagent Addition: Add anhydrous methanol (20 mL) to dissolve the acid. Slowly add concentrated sulfuric acid (0.2 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 16 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of methanol. Dilute the residue with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the acid catalyst and remove unreacted starting material, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.

Protocol B: TMS-Diazomethane Esterification
  • Setup: To a 50 mL oven-dried round-bottom flask under an argon atmosphere, add (3-bromo-5-chloro-phenyl)-acetic acid (1.00 g, 4.00 mmol).

  • Solvent: Dissolve the starting material in a mixture of anhydrous DCM (16 mL) and anhydrous methanol (4 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (2.4 mL, 4.80 mmol, 1.2 equiv) dropwise. Caution: Gas evolution (N₂) will occur. The solution will turn a persistent pale yellow once an excess of the reagent is present.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Quenching & Isolation: Add glacial acetic acid dropwise until the yellow color dissipates (destroying excess TMS-diazomethane). Concentrate the mixture in vacuo to yield the pure methyl ester. No further purification is typically required.

Workflow cluster_Fischer Method A: Fischer Esterification cluster_TMS Method B: TMS-Diazomethane Start 3-Bromo-5-chloro-phenylacetic acid F1 Add MeOH + H2SO4 (cat.) Start->F1 T1 Dissolve in DCM/MeOH (4:1) Start->T1 F2 Reflux 12-24h F1->F2 F3 Aqueous Workup (NaHCO3) F2->F3 F4 Column Chromatography F3->F4 Product (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester F4->Product T2 Add TMS-CHN2 at 0°C T1->T2 T3 Stir 30 min, Quench with AcOH T2->T3 T4 Concentrate in vacuo T3->T4 T4->Product

Figure 1: Comparative workflow of Fischer vs. TMS-Diazomethane esterification routes.

Spectral Validation Data

To ensure the trustworthiness of the synthesized compound, a self-validating analytical system utilizing orthogonal spectral techniques is required. The following expected spectral data confirms both the successful transformation of the carboxylic acid to the methyl ester and the preservation of the di-halogenated aromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive proof of esterification is the disappearance of the broad carboxylic acid proton (~11.0–12.0 ppm) and the appearance of a sharp, three-proton singlet corresponding to the new methoxy group.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.42 (t, J = 1.8 Hz, 1H, Ar-H, C4)

    • δ 7.31 (t, J = 1.8 Hz, 1H, Ar-H, C2)

    • δ 7.20 (t, J = 1.8 Hz, 1H, Ar-H, C6)

    • δ 3.71 (s, 3H, -OCH₃ ) — Diagnostic Ester Peak

    • δ 3.58 (s, 2H, Ar-CH₂ -CO)

    • Note: The meta-coupling (J ~ 1.8 Hz) between the aromatic protons confirms the 1,3,5-substitution pattern remains intact.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 171.2 (C=O, ester carbonyl) — Shifted upfield from ~176 ppm (acid)

    • δ 136.5 (Ar-C1)

    • δ 134.8 (Ar-C3, C-Br)

    • δ 131.2 (Ar-C5, C-Cl)

    • δ 130.5, 128.4, 126.7 (Ar-CH carbons)

    • δ 52.4 (-OC H₃) — Diagnostic Ester Peak

    • δ 40.1 (Ar-C H₂-CO)

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is critical for verifying the exact molecular weight and the presence of the halogens. Bromine exists naturally as ~50.69% ⁷⁹Br and ~49.31% ⁸¹Br. Chlorine exists as ~75.78% ³⁵Cl and ~24.22% ³⁷Cl. This creates a highly specific isotopic signature for the molecular ion [M]⁺.

  • Expected Isotope Pattern for [M]⁺ (C₉H₈BrClO₂):

    • m/z 262: ~100% relative abundance (⁷⁹Br, ³⁵Cl) - Base peak of the cluster.

    • m/z 264: ~130% relative abundance (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl).

    • m/z 266: ~32% relative abundance (⁸¹Br, ³⁷Cl).

  • Fragmentation: Loss of the methoxy radical (-OCH₃, 31 Da) yields a prominent fragment at m/z 231/233/235.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid functional group validation.

  • Expected Shifts:

    • C=O Stretch: Shifts from ~1705 cm⁻¹ (broadened by hydrogen bonding in the acid) to a sharp peak at 1738 cm⁻¹ (non-hydrogen bonded ester).

    • O-H Stretch: Complete disappearance of the broad absorption band from 2500–3300 cm⁻¹.

SpectralValidation Sample Purified Ester NMR 1H & 13C NMR Sample->NMR MS GC-MS (EI) Sample->MS IR FT-IR Sample->IR NMR_Result Confirm -OCH3 (3.71 ppm) Confirm Ar-H meta-coupling NMR->NMR_Result MS_Result Molecular Ion m/z 262/264/266 Isotope Pattern (1Br, 1Cl) MS->MS_Result IR_Result C=O stretch ~1738 cm⁻¹ Absence of broad O-H IR->IR_Result

Figure 2: Orthogonal spectral validation logic for the synthesized methyl ester.

Conclusion

For the synthesis of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester, the TMS-diazomethane method is objectively superior for discovery-scale research due to its mild conditions, rapid reaction time, and avoidance of aqueous workup, which prevents product loss and degradation. While the Fischer esterification remains viable for large-scale industrial manufacturing due to reagent cost, it requires rigorous purification to achieve the >95% purity standard required for downstream cross-coupling applications. Regardless of the chosen method, orthogonal validation utilizing ¹H/¹³C NMR, GC-MS isotopic pattern analysis, and FT-IR is mandatory to confirm both esterification success and halogen retention.

References

  • Alhassan, G., Merza, J., & Ghenim, R. (2015). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 71-79. Available at:[Link]

  • Shinde, V. S., et al. (2025). Direct Organocatalytic Esterification of Carboxylic Acids and Alcohols by Redox Neutral Sulfur (IV) Catalysis via Intramolecularly Interrupted Pummerrer Intermediates. Chemical Communications, 61(50). Available at:[Link]

  • US Patent Application Publication. (2004). N-(4-substituted phenyl)-anthranilic acid hydroxamate esters (US20040006245A1). Google Patents.
  • Kim, J., & Lee, J. (2013). Palladium(II)-Catalyzed ortho-Olefination of Benzylic Phosphonic Monoesters. Organic Letters, 15(9), 2152–2155. Available at:[Link]

Sources

Validation

A Comparative Cost-Benefit Analysis of Synthetic Routes to (3-bromo-5-chloro-phenyl)-acetic acid methyl ester

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of substituted phenylacetic acid derivatives is of paramount importance. These structures serve as crucial build...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of substituted phenylacetic acid derivatives is of paramount importance. These structures serve as crucial building blocks for a wide array of pharmacologically active molecules and agrochemicals. The target molecule of this guide, (3-bromo-5-chloro-phenyl)-acetic acid methyl ester, is a valuable intermediate, featuring a di-halogenated phenyl ring that allows for diverse downstream modifications.

The selection of a synthetic route is a critical decision in the development pipeline, directly influencing production costs, scalability, safety, and environmental impact.[1] This guide provides an in-depth, objective comparison of two distinct and viable synthetic pathways to (3-bromo-5-chloro-phenyl)-acetic acid methyl ester: a classical multi-step approach via a cyanide intermediate and a modern, palladium-catalyzed carbonylation method. By examining the experimental protocols, underlying chemical principles, and key performance indicators, this document aims to equip researchers with the data necessary to make an informed choice for their specific laboratory or manufacturing needs.

Route 1: The Classical Cyanide Pathway

This synthetic strategy is a well-established, multi-step sequence that relies on fundamental organic transformations. It begins with the activation of the benzylic position of 3-bromo-5-chlorotoluene, followed by the introduction of a nitrile group, which is then converted to the final methyl ester.

Workflow: The Cyanide Pathway

A 3-bromo-5-chlorotoluene B 1-bromo-3-(bromomethyl)-5-chlorobenzene A->B NBS, AIBN, CCl₄, Reflux C (3-bromo-5-chlorophenyl)acetonitrile B->C NaCN, DMSO, 60°C D (3-bromo-5-chloro-phenyl)-acetic acid methyl ester C->D H₂SO₄, Methanol, Reflux

Caption: Workflow for the Cyanide Pathway.

Scientific Integrity and Rationale

This route is predicated on a logical sequence of activating a relatively inert methyl group and building the acetic acid side chain.

  • Benzylic Bromination: The synthesis initiates with a free-radical bromination at the benzylic position of 3-bromo-5-chlorotoluene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals when initiated by a radical initiator like azobisisobutyronitrile (AIBN), minimizing side reactions such as aromatic bromination. The benzylic C-H bond is significantly weaker than aromatic C-H bonds, making it the preferred site of radical abstraction.

  • Nucleophilic Cyanation: The resulting benzyl bromide is an excellent electrophile for SN2 reactions. The introduction of the cyanide group using sodium cyanide (NaCN) is a classic and efficient method for carbon-carbon bond formation.[2] The cyanide anion is a potent nucleophile that readily displaces the bromide. This step is critical as it adds the second carbon atom required for the acetic acid side chain.

  • Methanolysis of the Nitrile: The final step involves the direct conversion of the nitrile to the methyl ester. In the presence of a strong acid catalyst (e.g., H₂SO₄) and an alcohol (methanol), the nitrile undergoes alcoholysis. The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by methanol, tautomerization, and subsequent hydrolysis/alcoholysis of the intermediate imidate to yield the desired ester. This one-pot conversion is often preferred over a two-step hydrolysis-then-esterification for its improved step economy.

Experimental Protocol: Cyanide Pathway

Step 1: Synthesis of 1-bromo-3-(bromomethyl)-5-chlorobenzene

  • To a solution of 3-bromo-5-chlorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).

  • Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of (3-bromo-5-chlorophenyl)acetonitrile

  • CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment. Have a cyanide antidote kit readily available.

  • Dissolve 1-bromo-3-(bromomethyl)-5-chlorobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.

  • Heat the mixture to 60°C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully pour it into a large volume of ice water, which will precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the nitrile.

Step 3: Synthesis of (3-bromo-5-chloro-phenyl)-acetic acid methyl ester

  • Suspend the crude (3-bromo-5-chlorophenyl)acetonitrile (1.0 eq) in an excess of methanol.

  • Carefully add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Route 2: The Palladium-Catalyzed Carbonylation Pathway

This modern approach leverages the power of transition-metal catalysis to construct the side chain in a more convergent manner. It avoids the use of highly toxic cyanide salts but introduces the challenges of handling a toxic gas under pressure and the cost associated with a precious metal catalyst.

Workflow: The Carbonylation Pathway

A 3-bromo-5-chlorotoluene B 1-bromo-3-(bromomethyl)-5-chlorobenzene A->B NBS, AIBN, CCl₄, Reflux C (3-bromo-5-chloro-phenyl)-acetic acid methyl ester B->C CO (gas), Methanol, Pd(OAc)₂, PPh₃, Base, High-Pressure Reactor

Caption: Workflow for the Carbonylation Pathway.

Scientific Integrity and Rationale

This route enhances efficiency by directly converting the benzyl bromide to the final ester in a single, catalyst-mediated step.

  • Benzylic Bromination: This initial activation step is identical to that in Route 1, providing the common intermediate 1-bromo-3-(bromomethyl)-5-chlorobenzene.

  • Palladium-Catalyzed Carbonylative Esterification: This is the key transformation. The reaction utilizes a palladium catalyst, typically in its Pd(0) active state, to couple the benzyl bromide, carbon monoxide (CO), and methanol.[2][3] The catalytic cycle is a cornerstone of modern organic synthesis:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzyl bromide to form a Pd(II) complex.

    • CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and then inserts into the palladium-carbon bond, forming an acyl-palladium intermediate.

    • Reductive Elimination: The acyl-palladium complex reacts with methanol (methanolysis), leading to the reductive elimination of the final methyl ester product and regeneration of the active Pd(0) catalyst, which re-enters the cycle.[4] A base is required to neutralize the HBr formed during the reaction.

Experimental Protocol: Carbonylation Pathway

Step 1: Synthesis of 1-bromo-3-(bromomethyl)-5-chlorobenzene

  • This step is identical to Step 1 in the Cyanide Pathway.

Step 2: Palladium-Catalyzed Carbonylation

  • CAUTION: Carbon monoxide is a colorless, odorless, and highly toxic flammable gas. This reaction must be performed in a specialized high-pressure reactor (autoclave) within a well-ventilated fume hood by trained personnel. [5][6][7]

  • To a high-pressure reactor equipped with a glass liner and a magnetic stir bar, add 1-bromo-3-(bromomethyl)-5-chlorobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq), and triphenylphosphine (PPh₃, 0.02-0.10 eq).[2]

  • Add anhydrous methanol as the solvent and a non-nucleophilic base, such as triethylamine or potassium carbonate (1.5 eq).

  • Seal the reactor, purge it several times with nitrogen, and then purge with carbon monoxide.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-20 atm) and heat to 80-100°C.

  • Maintain the reaction under these conditions for 6-18 hours, monitoring the pressure drop to gauge CO consumption.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO into the fume hood exhaust.

  • Open the reactor, dilute the reaction mixture with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final ester.

Cost-Benefit Comparative Analysis

The choice between these two routes depends heavily on the specific priorities of the project, including budget, available equipment, safety protocols, and desired scale.[1][8][9]

MetricRoute 1: Cyanide PathwayRoute 2: Palladium-Catalyzed CarbonylationRationale & Insights
Number of Steps 3 (from toluene derivative)2 (from toluene derivative)The carbonylation route is more convergent, potentially leading to a higher overall yield and less labor.[10]
Overall Yield Moderate to Good (typically 60-75%)Good to Excellent (typically 70-90%)Catalytic methods often offer higher yields and cleaner conversions if optimized.[3] Cyanide reactions can have side products.
Starting Materials Cost LowerModerate3-Bromo-5-chlorotoluene is a common starting material.[11][12][13][14][15] Sodium cyanide is relatively inexpensive but has high handling and disposal costs.[16][17][18][19][20]
Reagent/Catalyst Cost LowHighThe primary cost driver for Route 2 is the palladium catalyst and associated phosphine ligands.[21][22][23][24] Route 1 uses inexpensive bulk reagents like NBS and NaCN.
Key Safety Hazards Extreme Toxicity: Sodium Cyanide is a potent, fast-acting poison.[19][20]Extreme Toxicity & Flammability: Carbon monoxide is an odorless, toxic, and flammable gas.[5][6][25]Both routes involve highly hazardous materials requiring specialized handling. The "hidden" costs of safety infrastructure and waste disposal for cyanide can be significant.
Equipment Requirements Standard laboratory glassware.High-pressure reactor (autoclave) is mandatory.The capital investment for a high-pressure system for Route 2 is substantial compared to the standard glassware used in Route 1.
Environmental Impact High. Cyanide waste requires specialized, costly treatment to prevent severe environmental contamination.Moderate. Palladium is a heavy metal, and recovery from waste streams is necessary for both economic and environmental reasons. Avoids bulk toxic salt waste.Route 2 is arguably "greener" if the palladium can be efficiently recycled, as it avoids the generation of large quantities of cyanide-contaminated aqueous waste.
Scalability Feasible, but safety concerns with large quantities of NaCN are a major barrier.Highly scalable and often preferred in industrial settings where high-pressure reactions are routine.[26][27]The carbonylation route is more amenable to large-scale industrial production due to better process control and avoidance of cyanide.

Conclusion and Recommendation

This analysis reveals a classic trade-off in chemical synthesis: a lower-cost, traditional route with significant safety and environmental drawbacks versus a more elegant, modern catalytic route that requires a higher initial investment in catalysts and equipment.

  • For academic research or small-scale synthesis (milligram to gram scale): The Cyanide Pathway (Route 1) may be more accessible if a high-pressure reactor is unavailable. However, this is only advisable if the institution has extremely stringent safety protocols and waste handling procedures for cyanide in place.

  • For process development, pilot-scale, and industrial manufacturing (kilogram scale and above): The Palladium-Catalyzed Carbonylation Pathway (Route 2) is unequivocally superior. Despite the higher catalyst cost, the benefits of increased safety (by avoiding cyanide), higher potential yield, fewer steps, and more manageable waste streams make it the more robust, reliable, and ultimately more cost-effective option at scale.[1] The investment in a high-pressure reactor and palladium catalyst is justified by the increased efficiency and reduced long-term risk and liability.

Ultimately, the "best" route is context-dependent. By understanding the detailed costs and benefits of each pathway, researchers and drug development professionals can align their synthetic strategy with their organizational capabilities and project goals.

References

  • Google Patents. (n.d.). A process for the synthesis of phenylacetic acid by carbonylation of toluene.
  • Google Patents. (n.d.). Process for synthesizing phenylacetic acid by carbonylation of toluene.
  • Intratec. (2026, March 4). Sodium Cyanide Price. Retrieved March 7, 2026, from [Link]

  • Li, J., et al. (2014). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • IMARC Group. (n.d.). Sodium Cyanide Price Trend, Chart 2025 and Forecast. Retrieved March 7, 2026, from [Link]

  • Al-Tel, T. H. (2010). Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of. Molecules, 15(9), 6241-6261. [Link]

  • Google Patents. (n.d.). Method for synthesizing phenylacetic acid by carbonylation of methylbenzene.
  • ChemAnalyst. (n.d.). Sodium Cyanide Prices, Trends, Index, News, Monitor and Demand. Retrieved March 7, 2026, from [Link]

  • Ostrovskyi, D., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt–Kindler reaction under PTC conditions. Arkivoc, 2016(6), 72-78. [Link]

  • Elsevier. (n.d.). Smarter synthesis routes cut time and costs. Retrieved March 7, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester. As a halogenated aromatic ester, this compound requires specialized handlin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester. As a halogenated aromatic ester, this compound requires specialized handling and disposal to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly and effectively.

Core Principles: Hazard Identification and Risk Assessment

The presence of bromine and chlorine atoms on the phenyl ring suggests that this compound may cause skin and serious eye irritation.[1][2][8][9] Inhalation may lead to respiratory irritation, and ingestion is likely to be harmful.[1][2][9] During combustion, which is a common disposal method for organic waste, there is a significant risk of generating highly toxic and corrosive hydrogen bromide and hydrogen chloride gases.[8][10]

Table 1: Inferred Hazard Profile and Safety Data for (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester

Property/ParameterInferred Value / RecommendationRationale & Source(s)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationBased on data for analogous compounds like 3-Bromo-5-chlorophenylamine and 3-Bromo-5-chlorophenol.[1][2]
Physical State Solid or LiquidThe parent acid is a solid; the methyl ester could be a low-melting solid or a liquid.[3]
Primary Disposal Route Incineration by a licensed hazardous waste disposal facility.Halogenated organic compounds require high-temperature incineration with flue gas scrubbing to neutralize resulting acid gases.[6][11][12]
Waste Segregation Mandatory. Collect as Halogenated Organic Waste .Must be kept separate from non-halogenated solvents to prevent contamination and ensure proper disposal, as disposal methods and costs differ significantly.[4][5][6][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To prevent potentially hazardous reactions.[8][10]

Immediate Safety & Personal Protective Equipment (PPE)

A proactive safety posture is essential. All handling and disposal steps must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[8][10]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield, conforming to NIOSH (US) or EN 166 (EU) standards.[2][13]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[12]

    • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If working outside a fume hood (not recommended) or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and acid gases.[8]

Emergency Preparedness: Ensure that an eyewash station and safety shower are located in close proximity to the workstation and are unobstructed.[8][10]

Disposal Workflow: A Step-by-Step Guide

The proper disposal pathway is determined by the nature and quantity of the waste. The following workflow provides a logical decision-making process for the safe management of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester waste.

DisposalWorkflow start Waste Generation: (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Pure compound, solutions) waste_type->liquid Liquid solid_contaminated Solid Waste (Contaminated PPE, wipes, absorbent) waste_type->solid_contaminated Solid empty_container Empty Container (Residual amounts) waste_type->empty_container Container collect_liquid 1. Collect in a dedicated, properly labeled HALOGENATED ORGANIC LIQUID waste container. liquid->collect_liquid collect_solid 1. Collect in a dedicated, properly labeled HALOGENATED SOLID waste container. solid_contaminated->collect_solid rinse_container 1. Triple rinse with a suitable solvent (e.g., acetone, ethanol). empty_container->rinse_container seal_label 2. Keep container tightly sealed when not in use. Ensure 'Hazardous Waste' label is complete and visible. collect_liquid->seal_label collect_solid->seal_label collect_rinsate 2. Collect all rinsate as HALOGENATED ORGANIC LIQUID waste. rinse_container->collect_rinsate dispose_container 3. Deface label. Dispose of container as non-hazardous waste (e.g., lab glass), per institutional policy. rinse_container->dispose_container collect_rinsate->collect_liquid storage 3. Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. seal_label->storage disposal_request 4. Arrange for pickup by a licensed professional waste disposal service. storage->disposal_request

Caption: Disposal decision workflow for (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester.

Waste Segregation and Collection Protocol

This is the most critical step in ensuring compliant and cost-effective disposal.

  • Obtain Correct Waste Containers: Procure separate, designated hazardous waste containers for halogenated liquid waste and halogenated solid waste from your institution's Environmental Health and Safety (EHS) department.[7] These containers must be in good condition and have a tightly sealing screw-top cap.[5]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[5] Clearly write the full chemical name: "(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester" and list any other components of the waste mixture with approximate percentages. Do not use abbreviations.[5]

  • Segregation:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[4][6] Halogenated waste requires a more expensive and specialized incineration process.[6][7]

    • DO NOT mix with corrosive wastes (strong acids/bases), heavy metals, or oxidizers.[4]

  • Collection:

    • Liquid Waste: Carefully pour the liquid waste into the designated halogenated liquid waste container using a funnel.

    • Solid Waste: Place contaminated items such as gloves, weighing paper, and absorbent pads used for minor spills into the designated halogenated solid waste container.

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[5] This minimizes the release of fugitive emissions.

Protocol for Empty Container Disposal

An "empty" container is not truly empty and must be decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinsing: In a chemical fume hood, rinse the container three times with a small amount of a suitable organic solvent (e.g., acetone, methanol, or ethanol).

  • Collect Rinsate: Crucially, collect all three rinses as hazardous waste.[11] Transfer the rinsate into your designated halogenated liquid waste container. This rinsate is now considered contaminated and must be treated as such.

  • Container Disposal: Once the container is triple-rinsed, deface or remove the original chemical label. It can now typically be disposed of as regular laboratory glass or plastic, in accordance with your institution's specific policies.

Bulk Quantity Disposal

For quantities larger than residual amounts, direct disposal is required.

  • Containment and Labeling: Ensure the bulk quantity is in its original, sealed container or a compatible, properly labeled waste container.

  • Professional Disposal Service: All halogenated organic waste must be disposed of through your institution's EHS department, which will coordinate with a licensed professional waste disposal company.[12][13] This is not a material that can be treated or neutralized in the lab for drain disposal.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request, as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[14]

Decontamination of Surfaces and Glassware

After completing work, all potentially contaminated surfaces and non-disposable glassware must be decontaminated.

  • Pre-rinse: Rinse glassware with a small amount of an appropriate organic solvent (e.g., acetone) to remove residual (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester. Collect this initial rinse as halogenated liquid waste .

  • Standard Washing: Proceed with your standard laboratory glassware washing procedure (e.g., soap and water, followed by final rinses with deionized water).

  • Surface Cleaning: Wipe down the work surface within the fume hood with a cloth dampened with a cleaning solution or solvent. Dispose of the wipe as halogenated solid waste .

By adhering to these detailed procedures, you ensure the safe handling and compliant disposal of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester, upholding the principles of laboratory safety, environmental stewardship, and regulatory compliance.

References

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